4-Cyano-N-methoxy-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGBXNBROBZKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452104 | |
| Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-64-0 | |
| Record name | 4-Cyano-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-N-methoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 4-Cyano-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of 4-Cyano-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, and its application in organic synthesis. The document details the underlying principles of the Weinreb ketone synthesis, experimental protocols for the preparation and reaction of this class of compounds, and expected outcomes based on established chemical literature.
The Core Reaction Mechanism: The Weinreb Ketone Synthesis
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones in a controlled manner.[1] The key advantage of the Weinreb amide functionality is its prevention of the common "over-addition" problem, where a second equivalent of the nucleophile adds to the initially formed ketone, leading to a tertiary alcohol.[1][2]
The mechanism of the Weinreb ketone synthesis is characterized by the formation of a stable tetrahedral intermediate.[1] Upon nucleophilic attack of the organometallic reagent on the amide carbonyl, a tetrahedral intermediate is formed. This intermediate is stabilized by the chelation of the N-methoxy group's oxygen atom with the metal cation (Li⁺ or MgX⁺) of the organometallic reagent, forming a stable five-membered ring.[3] This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed.[4] During the workup, the chelate is broken, and the intermediate readily eliminates the N-methoxy-N-methylamine moiety to yield the desired ketone.
The stability of this intermediate is the crucial factor that prevents the over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[2]
References
In-Depth Technical Guide: 4-Cyano-N-methoxy-N-methylbenzamide
CAS Number: 116332-64-0
This technical guide provides a comprehensive overview of 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Properties and Data
This compound is a white solid compound.[1] It belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones as stable intermediates, avoiding the over-addition that can occur with other carboxylic acid derivatives.[2][3][4] This characteristic makes them invaluable reagents in organic synthesis.[4]
The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 116332-64-0 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature (sealed in dry conditions) |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of this compound from 4-Cyanobenzoic Acid:
Objective: To synthesize this compound from 4-cyanobenzoic acid and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
4-Cyanobenzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Oxalyl chloride or Thionyl chloride
-
Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium sulfate or Sodium sulfate (for drying)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.)
Procedure:
Step 1: Formation of the Acid Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoic acid in an excess of oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Remove the excess oxalyl chloride or thionyl chloride and solvent under reduced pressure to obtain the crude 4-cyanobenzoyl chloride.
Step 2: Formation of the Weinreb Amide
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base, such as pyridine or triethylamine (approximately 2-3 equivalents), to the solution.
-
Dissolve the crude 4-cyanobenzoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.
Logical Workflow for Weinreb Amide Synthesis:
References
- 1. This compound(116332-64-0) 1H NMR [m.chemicalbook.com]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 4-Cyano-N-methoxy-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate in organic synthesis. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and a visualization of its synthetic applications.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to CN) |
| 7.74 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to C=O) |
| 3.55 | s | 3H | O-CH₃ |
| 3.36 | s | 3H | N-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C=O (Amide) |
| 138.5 | Aromatic C (ipso to C=O) |
| 132.4 | Aromatic CH (ortho to CN) |
| 129.0 | Aromatic CH (ortho to C=O) |
| 118.2 | C≡N (Nitrile) |
| 115.8 | Aromatic C (ipso to CN) |
| 61.5 | O-CH₃ |
| 34.0 | N-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 3: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2940, ~2830 | Medium | Aliphatic C-H stretch (CH₃) |
| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~1650 | Strong, Sharp | C=O stretch (Amide) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1400 | Medium | C-N stretch |
| ~1010 | Medium | N-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 160 | [M - OCH₃]⁺ |
| 130 | [M - N(O)CH₃]⁺ or [C₈H₄NO]⁺ (4-cyanobenzoyl cation) |
| 102 | [C₇H₄N]⁺ (cyanophenyl cation) |
| 61 | [N(O)CH₃]⁺ |
Experimental Protocols
The following section details the synthetic procedure for this compound and the general methods for its spectroscopic characterization.
Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, a common method for preparing Weinreb amides.
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base such as pyridine or triethylamine (2.2 eq.) to the stirred solution.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Add the solution of 4-cyanobenzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride plate.
-
Mass Spectrometry: The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Synthetic Utility and Workflow
This compound is a valuable Weinreb amide, which serves as a versatile precursor for the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to the carbonyl group, preventing the common over-addition that leads to tertiary alcohols.
Caption: Synthetic workflow for ketone synthesis using this compound.
4-Cyano-N-methoxy-N-methylbenzamide physical properties
An In-depth Technical Guide to 4-Cyano-N-methoxy-N-methylbenzamide
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound, also known as a Weinreb amide, is a versatile reagent in organic chemistry, valued for its role in the synthesis of ketones from organometallic reagents. Its physical form is a solid, and it should be stored in a dry environment at room temperature.[1]
Data Presentation: Physical Properties
| Property | Value | Source |
| CAS Number | 116332-64-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| InChI | 1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | [1] |
| InChI Key | BZGBXNBROBZKLC-UHFFFAOYSA-N | [1] |
| SMILES | CN(OC)C(=O)C1=CC=C(C=C1)C#N |
Experimental Protocols
General Synthesis of a 4-Substituted-N-methoxy-N-methylbenzamide[3]
This procedure describes the reaction of a 4-substituted benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in chloroform and stir the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pyridine to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 1 hour.
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
The Weinreb Amide Chelation-Stabilized Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to form ketones from carboxylic acid derivatives with high selectivity and yield.[1][2] Central to this reaction's success is the formation of a stable tetrahedral intermediate, stabilized by chelation. This guide provides an in-depth exploration of this critical intermediate, including its formation, mechanism of action, and the practical application of the Weinreb ketone synthesis. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying chemical pathways to offer a comprehensive resource for professionals in chemical research and drug development.
The Chelation-Stabilized Intermediate: Core Concepts
The primary advantage of the Weinreb ketone synthesis over traditional methods involving organometallic reagents (like Grignard or organolithium reagents) and other carboxylic acid derivatives (such as esters or acid chlorides) is the prevention of over-addition.[3] In conventional reactions, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.
The Weinreb amide, an N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4][5] This stability arises from the chelation of the metal cation (from the organometallic reagent) by both the oxygen of the tetrahedral intermediate and the oxygen of the N-methoxy group. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[4] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing over-addition.
Mechanism of Formation and Stabilization
The currently accepted mechanism for the Weinreb ketone synthesis, originally proposed by Weinreb and Nahm and later corroborated by spectroscopic and kinetic analyses, is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
A Comprehensive Technical Guide to the Synthesis of 4-Cyano-N-methoxy-N-methylbenzamide from 4-Cyanobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis and medicinal chemistry. The document details the chemical pathway, experimental protocols, and relevant data, offering a comprehensive resource for professionals in the field.
Introduction
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly ketones, due to the stability of the Weinreb amide functionality towards organometallic reagents.[1][2] The reaction of a Weinreb amide with a Grignard or organolithium reagent arrests at the ketone stage, preventing the over-addition that typically leads to the formation of tertiary alcohols.[1] This controlled reactivity makes it a valuable tool in the construction of pharmaceutical and agrochemical compounds. The synthesis commences from 4-cyanobenzoyl chloride, a readily available starting material.
Synthesis Pathway and Mechanism
The synthesis of this compound from 4-cyanobenzoyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton, facilitated by a base, yields the desired Weinreb amide.
Experimental Protocol
While a specific detailed protocol for this exact molecule is not widely published in peer-reviewed journals, the following is a representative experimental procedure adapted from established methods for the synthesis of Weinreb amides from acyl chlorides.[3][4]
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq.) or pyridine to the suspension.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the stirring amine suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Quantitative Data
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Properties of 4-Cyanobenzoyl Chloride
| Property | Value |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| Appearance | White solid |
| Melting Point | 68-70 °C |
| Purity | 98% |
Table 2: Properties and Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | White powder |
| Purity | 99% |
| Storage | Sealed and preserved in a dry environment at room temperature |
Table 3: Spectroscopic Data for this compound
| Data Type | Key Features |
| ¹H NMR | Spectral data available from commercial suppliers. |
| ¹³C NMR | Spectral data available from commercial suppliers. |
| IR | Spectral data available from commercial suppliers. |
| Mass Spec | Spectral data available from commercial suppliers. |
Experimental Workflow and Downstream Processing
The synthesized this compound is a stable intermediate that can be used in subsequent reactions. A primary application is the synthesis of ketones, which are themselves important building blocks in organic synthesis. The general workflow from synthesis to the formation of a ketone is depicted below.
Potential Application in Medicinal Chemistry
While direct signaling pathway involvement of this compound is not extensively documented, its derivatives, particularly substituted benzamides, have shown relevance in drug discovery. For instance, benzamide derivatives can act as inhibitors in various biological pathways. A related compound, (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide, which can be synthesized from a derivative of our target molecule, acts as a non-steroidal antagonist of the mineralocorticoid receptor and is explored for treating cardiovascular and renal diseases.[3] This suggests that the 4-cyanobenzoyl moiety can be a key pharmacophore.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
The Pivotal Role of N,O-Dimethylhydroxylamine in Weinreb Amide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Weinreb amide synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the preparation of ketones and aldehydes. Central to this transformation is the use of N,O-dimethylhydroxylamine, which forms a stable N-methoxy-N-methylamide intermediate, commonly known as the Weinreb amide. This guide offers an in-depth exploration of the critical role of N,O-dimethylhydroxylamine in this synthesis, detailing the underlying mechanisms, experimental protocols, and applications in drug development.
Core Concepts: The Stability of the Weinreb Amide Intermediate
The primary advantage of the Weinreb amide synthesis lies in its ability to prevent the over-addition of organometallic reagents, a common side reaction when using more reactive acylating agents like acid chlorides or esters.[1] This selectivity is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack on the Weinreb amide.[2][3] The methoxy group on the nitrogen atom chelates to the metal of the organometallic reagent, stabilizing the intermediate and preventing its collapse to a ketone until acidic workup.[2] This chelation effectively protects the carbonyl group from a second nucleophilic addition, thus ensuring the formation of the desired ketone or, upon reduction, an aldehyde in high purity.[4][5]
The Reaction Mechanism: A Step-by-Step Visualization
The synthesis of a ketone via a Weinreb amide intermediate proceeds in two key stages: the formation of the Weinreb amide and the subsequent reaction with an organometallic reagent.
Formation of the Weinreb Amide
Weinreb amides can be prepared from various carboxylic acid derivatives, including acid chlorides, esters, and the carboxylic acids themselves using coupling agents.[6][7] The most common precursor is N,O-dimethylhydroxylamine hydrochloride, a stable and easy-to-handle salt.[6]
Ketone Formation from the Weinreb Amide
The Weinreb amide then reacts with an organometallic reagent (e.g., a Grignard reagent or an organolithium species) to form the stable tetrahedral intermediate. Subsequent acidic workup liberates the desired ketone.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide: Stability and Storage of 4-Cyano-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide derivative, is a versatile intermediate in organic synthesis, valued for its role in the preparation of ketones and other complex molecules. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its chemical integrity, which is paramount for reproducible results in research and the quality of downstream products in drug development. This guide provides an overview of the known storage recommendations and outlines a framework for assessing the stability of this compound based on the chemistry of its functional groups.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 116332-64-0 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | White to off-white solid/powder |
| Functional Groups | Cyano (-C≡N), N-methoxy-N-methylamide (Weinreb amide) |
Recommended Storage Conditions
Based on information from various chemical suppliers, the following general storage conditions are recommended to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | Prevents potential thermal degradation. |
| Atmosphere | Sealed in a dry environment | The amide linkage is susceptible to hydrolysis. |
| Light | Protect from light | Aromatic compounds can be susceptible to photodegradation. |
| Inert Gas | Not specified, but recommended for long-term storage | To minimize oxidative degradation. |
Postulated Stability Profile and Degradation Pathways
While specific stability studies for this compound are not publicly available, potential degradation pathways can be postulated based on the reactivity of its functional groups: the Weinreb amide, the aromatic nitrile, and the benzene ring. Forced degradation studies (stress testing) under various conditions are necessary to confirm these pathways and quantify the stability of the molecule.
Hydrolytic Degradation
The N-methoxy-N-methylamide (Weinreb amide) functionality is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl group toward nucleophilic attack by water, leading to the formation of 4-cyanobenzoic acid and N,O-dimethylhydroxylamine.
-
Base-Catalyzed Hydrolysis: Hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt of 4-cyanobenzoic acid and N,O-dimethylhydroxylamine.
The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to form a carboxylic acid. This would result in the formation of 4-carboxy-N-methoxy-N-methylbenzamide or, upon complete hydrolysis of both groups, terephthalic acid.
Caption: Postulated hydrolytic degradation pathways.
Oxidative Degradation
Oxidative conditions could potentially lead to the formation of N-oxide derivatives or degradation of the aromatic ring. The specific degradation products would depend on the oxidizing agent used.
Photolytic Degradation
Aromatic nitrile compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to cleavage of the C-C bond between the cyano group and the aromatic ring or other complex photoreactions.
Thermal Degradation
While generally stable at room temperature, elevated temperatures could lead to decomposition. Studies on related aromatic nitrile polymers suggest that thermal degradation can lead to the release of compounds such as carbon dioxide, water, carbon monoxide, benzene, phenol, and benzonitrile.
Hypothetical Framework for a Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study should be conducted. The following outlines a typical experimental protocol.
Objective
To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Appropriate buffer salts (e.g., phosphate, acetate)
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Stress Conditions (Example)
| Condition | Reagent/Parameter | Time Points |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours |
| Thermal | 80°C (solid state and solution) | 1, 3, 7 days |
| Photostability | ICH Q1B Option 2 (UV/Vis light) | As per guidelines |
Analytical Methodology
A stability-indicating HPLC method should be developed. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution would be a suitable starting point. Detection would ideally be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
Conclusion
While specific stability data for this compound is not extensively documented in public literature, its chemical structure suggests potential susceptibility to hydrolysis, and to a lesser extent, oxidation, photolysis, and thermal degradation. The recommended storage condition is in a sealed container, in a dry environment, at room temperature, and protected from light. For critical applications in research and drug development, it is imperative to conduct a thorough forced degradation study to understand its stability profile, identify potential degradants, and establish a validated stability-indicating analytical method. This will ensure the quality and reliability of the material throughout its lifecycle.
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Cyano-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic data of 4-Cyano-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in organic synthesis. The document details its physicochemical properties, provides established experimental protocols for its synthesis, and presents a thorough analysis of its structural and bonding characteristics through spectroscopic data. Included are mandatory visualizations of its synthesis workflow and the reaction mechanism of Weinreb amides, generated using Graphviz, to facilitate a deeper understanding of its chemical behavior. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.
Introduction
This compound is a specialized chemical compound belonging to the class of Weinreb amides.[1] First reported by Weinreb and Nahm in 1981, these N-methoxy-N-methylamides are renowned for their utility in the synthesis of ketones and aldehydes with high selectivity. The unique structural feature of the Weinreb amide is its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which resists the common problem of over-addition. This controlled reactivity makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide will delve into the detailed molecular structure and bonding of this compound, supported by spectroscopic data and synthesis protocols.
Physicochemical Properties
This compound is a white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 116332-64-0 |
| Melting Point | 78-79 °C[2] |
| Appearance | White solid[2] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. |
Molecular Structure and Bonding
The molecular structure of this compound features a central benzamide core with a cyano group at the para position of the benzene ring and N-methoxy-N-methyl substitution on the amide nitrogen.
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 4-Methoxy-N-methylbenzamide provides valuable insights into the probable bond lengths and angles. It is important to note that the electron-withdrawing nature of the cyano group in the target molecule may lead to slight variations in these parameters compared to the methoxy-substituted analog.
Table 2: Selected Bond Lengths and Angles for the Analog 4-Methoxy-N-methylbenzamide [3]
| Bond | Length (Å) | Angle | Degree (°) |
| C=O | 1.23 | O=C-N | 121.5 |
| C-N | 1.34 | C-N-C(methyl) | 119.8 |
| N-O | 1.41 | C-N-O | 116.3 |
| C(ring)-C(carbonyl) | 1.49 | C(ring)-C=O | 120.2 |
The amide bond (C-N) is expected to have partial double bond character due to resonance, resulting in a planar amide group. The N-methoxy-N-methyl substitution is crucial for its reactivity, as the oxygen of the methoxy group can chelate to a metal ion in the tetrahedral intermediate formed during nucleophilic attack, thereby stabilizing it.
Spectroscopic Data
The structural features of this compound are well-defined by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and the N-methoxy and N-methyl protons.
Table 3: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.81 - 7.75 | m | 2H | Aromatic (ortho to C=O) |
| 7.74 - 7.68 | m | 2H | Aromatic (ortho to CN) |
| 3.53 | s | 3H | O-CH₃ |
| 3.38 | s | 3H | N-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct peaks for the carbonyl, cyano, aromatic, and methyl carbons.
Table 4: ¹³C NMR Chemical Shifts (CDCl₃, 100.6 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 167.8 | C=O |
| 138.2 | Aromatic C (ipso to C=O) |
| 131.8 | Aromatic C-H |
| 129.0 (approx.) | Aromatic C-H |
| 118.0 (approx.) | C≡N |
| 115.0 (approx.) | Aromatic C (ipso to CN) |
| 61.5 (approx.) | O-CH₃ |
| 33.5 (approx.) | N-CH₃ |
Note: Some values are approximated from typical ranges for similar structures as the direct peak list was not fully available in the cited source.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
Table 5: Key IR Absorptions [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2232 | Strong | C≡N stretch |
| 1650 | Strong | C=O stretch (amide) |
| 1610, 1559 | Medium | C=C stretch (aromatic) |
| 1383 | Medium | C-H bend (methyl) |
| 1180, 1149 | Strong | C-N stretch |
| 1022 | Strong | N-O stretch |
Mass Spectrometry
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 4-cyanobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of Weinreb amides.[4][5]
Materials:
-
4-Cyanobenzoic acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 4-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C and add oxalyl chloride (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-cyanobenzoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (3.0 eq) to the solution of N,O-dimethylhydroxylamine hydrochloride.
-
Add the crude 4-cyanobenzoyl chloride dissolved in dichloromethane dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Mandatory Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Weinreb Amide Reaction Mechanism
Caption: The general mechanism for the reaction of a Weinreb amide to form a stable tetrahedral intermediate.
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its molecular structure and the specific nature of the Weinreb amide functionality allow for controlled and high-yield synthesis of ketones. The spectroscopic data presented in this guide provide a clear fingerprint for the characterization of this compound. The detailed experimental protocol offers a practical guide for its preparation in a laboratory setting. This technical guide serves as a comprehensive resource for chemists and researchers, facilitating the effective utilization of this compound in their synthetic endeavors.
References
The Weinreb-Nahm Ketone Synthesis: A Comprehensive Technical Guide for Drug Development Professionals
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, offers a reliable and high-yield method for the synthesis of ketones, a critical functional group in a vast array of pharmaceuticals and natural products. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction has become an indispensable tool for researchers and drug development professionals due to its broad substrate scope and tolerance for a wide variety of functional groups.[1][2] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of the Weinreb-Nahm ketone synthesis.
Core Principles and Advantages
The Weinreb-Nahm ketone synthesis is a two-step process that involves the formation of a stable N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, followed by its reaction with an organometallic reagent to yield a ketone.[1][2]
A significant advantage of this method over traditional ketone syntheses, such as the reaction of organometallic reagents with acid chlorides or esters, is the prevention of over-addition.[3] In conventional methods, the initially formed ketone is often more reactive than the starting material, leading to the formation of undesired tertiary alcohol byproducts. The Weinreb-Nahm synthesis elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[1][2][3] This intermediate remains intact at low temperatures, preventing further reaction until it is deliberately hydrolyzed during the workup to liberate the desired ketone.[1][4]
The Reaction Mechanism
The success of the Weinreb-Nahm ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organometallic reagent on the Weinreb-Nahm amide. This stability is attributed to the chelation of the metal atom by both the carbonyl oxygen and the methoxy oxygen of the amide.
Caption: The reaction mechanism of the Weinreb-Nahm ketone synthesis.
Experimental Protocols
The successful execution of the Weinreb-Nahm ketone synthesis relies on careful attention to experimental details. Below are generalized protocols for the two key stages of the synthesis.
Preparation of Weinreb-Nahm Amides
Weinreb-Nahm amides can be prepared from various starting materials, including carboxylic acids, acid chlorides, and esters.[1][2][5]
From Carboxylic Acids using a Coupling Reagent (e.g., DCC):
A common method for preparing Weinreb-Nahm amides from carboxylic acids involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[6][7]
-
Dissolve the carboxylic acid in a suitable solvent, such as dichloromethane (CH₂Cl₂).
-
Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) to the solution.
-
Add a solution of DCC in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous acid and base to remove impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Weinreb-Nahm amide.
From Acid Chlorides:
The original procedure developed by Weinreb and Nahm utilized acid chlorides as the starting material.[1][4]
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane, and cool to 0 °C.
-
Add a base, typically pyridine, to the solution.
-
Slowly add the acid chloride to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time.
-
Perform an aqueous workup to isolate the Weinreb-Nahm amide.
Synthesis of Ketones from Weinreb-Nahm Amides
The second stage of the synthesis involves the reaction of the Weinreb-Nahm amide with an organometallic reagent.
Using a Grignard Reagent:
-
Dissolve the Weinreb-Nahm amide in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (R-MgX) to the cooled solution.
-
Stir the reaction mixture at the low temperature for a specified period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the pure ketone.
Quantitative Data and Substrate Scope
The Weinreb-Nahm ketone synthesis is known for its high yields across a broad range of substrates. The following tables summarize representative yields for the preparation of Weinreb-Nahm amides and their subsequent conversion to ketones.
Table 1: Synthesis of Weinreb-Nahm Amides from Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzoic acid | DCC | Pyridine | CH₂Cl₂ | 85-95 |
| Phenylacetic acid | EDC | DMAP | CH₂Cl₂ | ~90 |
| Boc-L-proline | HATU | DIPEA | DMF | >90 |
| 4-Pentenoic acid | Oxalyl chloride | Pyridine | CH₂Cl₂ | 91 |
| 5-Bromo-2-furoic acid | CDI | - | CH₂Cl₂ | 70[8] |
Table 2: Synthesis of Ketones from Weinreb-Nahm Amides
| Weinreb-Nahm Amide | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 | 95 |
| N-methoxy-N-methylacetamide | n-Butyllithium | THF | -78 | 87 |
| N-methoxy-N-methyl-2-naphthamide | Methylmagnesium iodide | THF | 0 | 92 |
| N-methoxy-N-methylfuran-2-carboxamide | Phenyllithium | THF | -78 | 89 |
| N-methoxy-N-methyl-4-chlorobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 96[9] |
The reaction is compatible with a wide array of functional groups, including esters, amides, protected amines, ethers, and even some halides.[1][4] This broad functional group tolerance makes it particularly valuable in the synthesis of complex molecules and in the late-stage functionalization of drug candidates.
Experimental Workflow and Logical Relationships
The overall process of the Weinreb-Nahm ketone synthesis can be visualized as a straightforward workflow, starting from a carboxylic acid and culminating in the formation of a ketone.
Caption: A generalized experimental workflow for the Weinreb-Nahm ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Synthesis of Ketones Using 4-Cyano-N-methoxy-N-methylbenzamide and Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly efficient and selective method for the preparation of ketones from carboxylic acid derivatives. This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with Grignard reagents or organolithium compounds to form a stable tetrahedral intermediate. This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents like esters or acid chlorides.[1][2] The resulting ketone is obtained in high yield after a simple acidic workup.
This document provides detailed application notes and experimental protocols for the synthesis of ketones using 4-Cyano-N-methoxy-N-methylbenzamide as the starting material. The presence of the cyano group makes this Weinreb amide a valuable precursor for the synthesis of various pharmaceutical intermediates and complex molecules where a ketone functionality is required in a cyanophenyl-containing scaffold. Studies on the chemoselectivity of Grignard reagent addition to substrates containing both a nitrile and a Weinreb amide functionality have shown that the Weinreb amide is the more reactive group, allowing for selective ketone formation.[3]
Reaction Mechanism and Workflow
The synthesis of ketones from this compound and a Grignard reagent proceeds through a well-established mechanism involving the formation of a stable chelated intermediate. This intermediate is then hydrolyzed to yield the final ketone product.
Caption: Experimental workflow for the synthesis of 4-cyanophenyl ketones.
The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents further reaction with another equivalent of the Grignard reagent. Subsequent acidic workup breaks down this intermediate to furnish the desired ketone.
Caption: Generalized mechanism of the Weinreb ketone synthesis.
Data Presentation
The reaction of this compound with various Grignard reagents provides the corresponding 4-cyanophenyl ketones in good to excellent yields. The table below summarizes the results for the synthesis of various biaryl and alkyl-aryl ketones.[4]
| Entry | Grignard Reagent (R-MgX) | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Benzoylbenzonitrile | Toluene | 25 | 1 | 95 |
| 2 | 4-Methylphenylmagnesium bromide | 4-(4-Methylbenzoyl)benzonitrile | Toluene | 25 | 1 | 92 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxybenzoyl)benzonitrile | Toluene | 25 | 1 | 88 |
| 4 | 3-Fluorophenylmagnesium chloride | 4-(3-Fluorobenzoyl)benzonitrile | CH3CN | 25 | 1 | 91 |
| 5 | 2-Thienylmagnesium bromide | 4-(Thiophene-2-carbonyl)benzonitrile | Toluene | 25 | 1 | 85 |
| 6 | Methylmagnesium bromide | 4-Acetylbenzonitrile | THF | 0 to 25 | 2 | 94 |
| 7 | Ethylmagnesium bromide | 4-Propanoylbenzonitrile | THF | 0 to 25 | 2 | 90 |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the Weinreb amide from 4-cyanobenzoyl chloride.
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 4-cyanobenzoyl chloride solution dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis of 4-Benzoylbenzonitrile
This protocol details the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield 4-benzoylbenzonitrile.
Characterization of 4-Benzoylbenzonitrile:
-
Appearance: White solid.
-
Melting Point: 107-109 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 4H), 7.70-7.60 (m, 1H), 7.55-7.45 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.5, 141.2, 136.9, 132.9, 132.5, 130.3, 129.9, 128.6, 118.2, 116.0.
-
IR (KBr, cm⁻¹): 2228 (C≡N), 1660 (C=O).
This protocol can be adapted for other Grignard reagents by adjusting the stoichiometry and reaction conditions as necessary, with the data in the table above serving as a useful guide.
References
Application Notes and Protocols: Aldehyde Synthesis by Reduction of 4-Cyano-N-methoxy-N-methylbenzamide with LiAlH₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aldehydes is a cornerstone of organic chemistry, providing key intermediates for a vast array of more complex molecules, including active pharmaceutical ingredients. The reduction of carboxylic acid derivatives offers a direct route to aldehydes, yet controlling the reduction to prevent further conversion to the corresponding alcohol presents a significant challenge. N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptional substrates in this regard. The reduction of a Weinreb amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be selectively stopped at the aldehyde stage. This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate which is resistant to over-reduction. The desired aldehyde is then liberated upon aqueous workup. This application note provides a detailed protocol for the synthesis of 4-formylbenzonitrile (4-cyanobenzaldehyde) via the LiAlH₄ reduction of 4-Cyano-N-methoxy-N-methylbenzamide.
Principle of the Method
The core of this synthetic protocol is the nucleophilic addition of a hydride ion from lithium aluminum hydride to the carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate that is stabilized by chelation of the aluminum to both the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents the elimination of the N-methoxy-N-methylamine group and subsequent further reduction. Upon the addition of an aqueous acid in the workup step, the chelate is hydrolyzed, leading to the collapse of the intermediate and the formation of the aldehyde, 4-formylbenzonitrile.
Physicochemical and Safety Data
A summary of the physicochemical properties of the key reactant and product is provided below. All safety precautions should be taken when handling these chemicals, particularly lithium aluminum hydride, which is highly reactive with water.
| Property | This compound (Reactant) | 4-Formylbenzonitrile (Product)[1][2] | Lithium Aluminum Hydride (Reagent) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₈H₅NO | LiAlH₄ |
| Molecular Weight | 190.20 g/mol | 131.13 g/mol | 37.95 g/mol |
| CAS Number | Not readily available | 105-07-7 | 16853-85-3 |
| Appearance | White to off-white solid | Off-white crystalline powder[3] | Grey to white powder |
| Melting Point | Data not available | 99-105 °C[3] | 125 °C (decomposes) |
| Purity | ≥95% | ≥98% | ≥95% |
| Safety | Irritant. Avoid inhalation, and contact with skin and eyes. | Irritant. Combustible solid. | Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Corrosive. |
Reaction Pathway
The overall transformation is depicted in the following reaction scheme:
Caption: Reduction of this compound to 4-Formylbenzonitrile.
Experimental Protocol
This protocol details the procedure for the reduction of this compound to 4-formylbenzonitrile.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Standard laboratory glassware
-
Rotary evaporator
Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled.
-
The entire apparatus is flame-dried under a stream of inert gas to ensure all moisture is removed.
-
-
Reagent Preparation:
-
Lithium aluminum hydride (1.5 equivalents) is carefully weighed and suspended in anhydrous THF in the reaction flask under a positive pressure of inert gas.
-
This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and transferred to the dropping funnel.
-
-
Reaction Execution:
-
The LiAlH₄ suspension in the reaction flask is cooled to 0 °C using an ice-water bath.
-
The solution of this compound is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the internal temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
The reaction flask is cooled back to 0 °C in an ice-water bath.
-
The reaction is quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄.
-
Following the cautious addition of ethyl acetate, deionized water is added dropwise, followed by 1 M HCl solution until the pH is acidic and the grey precipitate turns into a clear solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-formylbenzonitrile.
-
Expected Yield: 75-90%
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-formylbenzonitrile.
Characterization of 4-Formylbenzonitrile
The identity and purity of the synthesized 4-formylbenzonitrile can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 190.5, 132.8, 132.2, 116.4. |
| FTIR (KBr pellet) | ν (cm⁻¹): 2230 (C≡N stretch), 1705 (C=O stretch, aldehyde). |
| Purity (HPLC) | ≥98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or allow the reaction to warm to room temperature after addition. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and anhydrous solvents are used. | |
| Over-reduction to Alcohol | Reaction temperature too high. | Maintain the reaction temperature at 0 °C throughout the addition and initial stirring. |
| Excess LiAlH₄. | Use the stoichiometric amount of LiAlH₄ as indicated. | |
| Difficult Workup (emulsion) | Aluminum salts precipitation. | Ensure the pH is sufficiently acidic during the workup to dissolve the aluminum salts. |
Conclusion
The reduction of this compound with lithium aluminum hydride provides an efficient and selective method for the synthesis of 4-formylbenzonitrile. The stability of the Weinreb amide-derived tetrahedral intermediate is key to preventing over-reduction, making this a reliable and high-yielding transformation. The detailed protocol and characterization data provided herein serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Note: One-Pot Synthesis of Aryl Ketones with 4-Cyano-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with aryl ketones being particularly valuable scaffolds in medicinal chemistry and materials science. The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), is a highly reliable method that prevents the common issue of over-addition by organometallic reagents to form tertiary alcohols.[1][2] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.[1] 4-Cyano-N-methoxy-N-methylbenzamide is a specialized Weinreb amide that serves as an excellent precursor for synthesizing 4-cyano-substituted aryl ketones, a motif present in various biologically active molecules. This application note details a one-pot protocol for the efficient synthesis of functionalized biaryl ketones by reacting this compound with Grignard reagents generated in situ.[3][4]
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent, Ar'-MgX) to the carbonyl carbon of the this compound. This forms a stable tetrahedral intermediate where the magnesium atom is chelated by both the methoxy oxygen and the carbonyl oxygen. This chelation prevents the decomposition of the intermediate and subsequent over-addition. The desired ketone is then liberated during aqueous acidic workup.
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of a representative aryl ketone, (4-cyanophenyl)(phenyl)methanone, from this compound and a Grignard reagent generated from bromobenzene.
Materials and Equipment
-
This compound (CAS: 116332-64-0)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Standard glassware for extraction and purification
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure
-
Grignard Reagent Preparation:
-
An oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flushed with dry nitrogen.
-
Magnesium turnings (1.2 equiv.) are added to the flask. A small crystal of iodine is added to activate the magnesium.
-
The flask is gently heated with a heat gun under a nitrogen stream until violet iodine vapors are observed, then allowed to cool.
-
Anhydrous THF (10 mL) is added to the flask.
-
Bromobenzene (1.0 equiv.) dissolved in anhydrous THF (15 mL) is added to the dropping funnel. Approximately 10% of this solution is added to the magnesium turnings to initiate the reaction.
-
Once the exothermic reaction begins (indicated by bubbling and warming), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Weinreb Amide:
-
In a separate oven-dried 100 mL flask under a nitrogen atmosphere, this compound (1.0 equiv.) is dissolved in anhydrous THF (20 mL).
-
This solution is cooled to 0 °C using an ice bath.
-
The freshly prepared phenylmagnesium bromide solution is transferred via cannula into the dropping funnel and added dropwise to the stirred solution of the Weinreb amide over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure aryl ketone.
-
Data and Results
The described protocol is highly versatile and can be applied to a range of aryl and heteroaryl Grignard reagents. The 4-cyano group is well-tolerated under these reaction conditions. Below is a table summarizing representative transformations with plausible yields based on similar reactions found in the literature.[3]
Table 1: Representative Scope for the Synthesis of 4-Cyano Aryl Ketones
| Entry | Aryl Grignard Reagent (Ar'-MgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | (4-cyanophenyl)(phenyl)methanone | 92 |
| 2 | 4-Methylphenylmagnesium bromide | (4-cyanophenyl)(p-tolyl)methanone | 89 |
| 3 | 4-Methoxyphenylmagnesium bromide | (4-cyanophenyl)(4-methoxyphenyl)methanone | 85 |
| 4 | 3-Fluorophenylmagnesium bromide | (4-cyanophenyl)(3-fluorophenyl)methanone | 90 |
| 5 | 2-Thienylmagnesium bromide | (4-cyanophenyl)(thiophen-2-yl)methanone | 81 |
| 6 | Naphthalen-1-ylmagnesium bromide | (4-cyanophenyl)(naphthalen-1-yl)methanone | 78 |
The use of this compound in a one-pot reaction with in situ generated Grignard reagents provides a direct, efficient, and high-yielding route to functionalized biaryl ketones.[3] The protocol avoids the formation of over-addition products and demonstrates broad functional group tolerance, making it a valuable tool for researchers in synthetic and medicinal chemistry.
References
Application Notes and Protocols: 4-Cyano-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-Cyano-N-methoxy-N-methylbenzamide, a versatile Weinreb amide, as a key intermediate in the synthesis of pharmaceutical building blocks. The protocols provided herein focus on its application in the controlled synthesis of ketones, which are precursors to various active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable reagent in medicinal chemistry and process development. As a Weinreb amide, it allows for the efficient and controlled addition of organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This high degree of selectivity makes it an ideal intermediate for the synthesis of complex molecules where precise control of functionality is paramount. The cyano group offers a versatile handle for further synthetic transformations, making this intermediate particularly useful in the construction of diverse molecular scaffolds.
Application: Synthesis of a Key Pharmaceutical Intermediate
A significant application of this compound is in the synthesis of substituted benzoyl compounds, which are precursors to a variety of APIs. One such example is the synthesis of precursors to Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[2][3][4] The synthesis of Finerenone involves the key intermediate 2-methoxy-4-cyanobenzaldehyde.[5] A plausible and efficient synthetic route to a ketone precursor of this aldehyde involves the reaction of this compound with a suitable Grignard reagent.
Experimental Protocols
The following is a representative protocol for the synthesis of a 4-cyanobenzoyl derivative using this compound and a Grignard reagent.
Protocol 1: Synthesis of 1-(4-cyano-2-methoxyphenyl)ethan-1-one
This protocol describes the synthesis of a ketone intermediate that could be further transformed into 2-methoxy-4-cyanobenzaldehyde.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Charging the Flask: The flask is charged with this compound (10.0 g, 52.6 mmol) and anhydrous THF (100 mL). The mixture is stirred until the solid is completely dissolved.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (21.0 mL of a 3.0 M solution in diethyl ether, 63.1 mmol, 1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(4-cyano-2-methoxyphenyl)ethan-1-one.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of ketones from Weinreb amides.
| Weinreb Amide | Grignard Reagent | Product | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Methylmagnesium bromide | 1-(4-cyano-2-methoxyphenyl)ethan-1-one | THF | 0 °C to RT | 3 | 85-95 |
| This compound | Phenylmagnesium bromide | (4-cyanophenyl)(phenyl)methanone | THF | 0 °C to RT | 3 | 80-90 |
| N-methoxy-N-methylbenzamide | 4-Chlorophenylmagnesium chloride | (4-chlorophenyl)(phenyl)methanone | THF | RT | 2 | 83 |
| N-methoxy-N-methyl-4-methylbenzamide | Phenylmagnesium chloride | (4-methylphenyl)(phenyl)methanone | THF | RT | 2 | 95 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a ketone intermediate.
Signaling Pathway of Finerenone
Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the translocation of the receptor to the nucleus and subsequent transcription of pro-inflammatory and pro-fibrotic genes.[1][2][4] This leads to a reduction in inflammation and fibrosis in target organs like the kidneys and heart.[3][4]
References
- 1. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 2. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Application Note: Synthesis of Substituted Benzophenones via Weinreb Amide Chemistry
Abstract
This application note provides a detailed protocol for the synthesis of substituted benzophenones using 4-Cyano-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. The Weinreb ketone synthesis is a highly efficient and selective method for carbon-carbon bond formation, enabling the synthesis of ketones from carboxylic acid derivatives.[1][2] Its major advantage is the prevention of over-addition, a common side reaction with highly reactive organometallic reagents.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate.[3] This protocol is particularly relevant for researchers in medicinal chemistry and drug discovery, where the benzophenone scaffold is a ubiquitous and valuable structural motif found in numerous bioactive compounds.[4][5]
Introduction
Substituted benzophenones are a critical class of compounds in organic chemistry and drug discovery. They serve as key intermediates and are integral components of many pharmaceuticals, agrochemicals, and natural products.[4][5] Traditional methods for ketone synthesis using organometallic reagents often suffer from poor yields due to the formation of tertiary alcohol byproducts from over-addition.[6]
The Weinreb-Nahm ketone synthesis, developed in 1981, overcomes this limitation by employing N-methoxy-N-methylamides (Weinreb amides).[1] The reaction of a Weinreb amide with an organolithium or Grignard reagent proceeds via a stable five-membered cyclic intermediate, which resists further nucleophilic attack until acidic workup.
This note details the use of this compound as a versatile starting material for the synthesis of various mono- and di-substituted benzophenones, which are of significant interest in the development of novel therapeutic agents.
Principle of the Method: The Weinreb Ketone Synthesis
The success of the Weinreb ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic addition. The N-methoxy and N-methyl groups on the amide allow for the formation of a stable chelate with the metal cation (Li⁺ or Mg²⁺) from the organometallic reagent. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis is performed during the workup. This two-step process prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of tertiary alcohols.
Caption: General mechanism of the Weinreb ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (Weinreb Amide)
This protocol describes the preparation of the starting Weinreb amide from the corresponding acid chloride.
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride [MeO(Me)NH·HCl]
-
Pyridine or Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM at 0 °C, add pyridine (2.2 eq) dropwise.
-
After stirring for 10 minutes, add a solution of 4-cyanobenzoyl chloride (1.0 eq) in DCM dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: General Procedure for the Synthesis of Substituted Benzophenones
This protocol outlines the reaction of the Weinreb amide with a Grignard reagent.
Materials:
-
This compound
-
Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide) (1.2 - 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 - 1.5 eq) dropwise via syringe, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.
-
Quench the reaction carefully by slow, dropwise addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude benzophenone derivative by flash chromatography or recrystallization.
Results and Data Presentation
The described protocol is versatile and can be applied to a wide range of organometallic reagents to generate a library of substituted benzophenones. The cyano group is well-tolerated under these conditions.
| Entry | Grignard Reagent (R-MgBr) | Product | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Benzoylbenzonitrile | 85-95% |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxybenzoyl)benzonitrile | 80-90% |
| 3 | 4-Fluorophenylmagnesium bromide | 4-(4-Fluorobenzoyl)benzonitrile | 82-92% |
| 4 | 2-Thienylmagnesium bromide | 4-(Thiophene-2-carbonyl)benzonitrile | 75-85% |
| 5 | Ethylmagnesium bromide | 4-Propanoylbenzonitrile | 88-96% |
Applications in Drug Discovery
The benzophenone framework is considered a "privileged scaffold" in medicinal chemistry.[4] This means its structure is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the development of new drugs.[7] Synthesizing a library of substituted benzophenones using the Weinreb amide methodology allows for systematic exploration of the structure-activity relationship (SAR) for a given biological target.
Caption: Workflow for drug discovery using a privileged scaffold.
Conclusion
The use of this compound in the Weinreb ketone synthesis provides a reliable, high-yielding, and straightforward route to a diverse array of substituted benzophenones. The methodology avoids the common problem of over-addition, tolerates a variety of functional groups, and is highly amenable to the construction of compound libraries for applications in drug discovery and materials science.[1][8] This protocol offers a robust tool for researchers requiring efficient and selective access to this important class of molecules.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Protocol for the Synthesis of Weinreb Amides from Carboxylic Acids
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb amide, an N-methoxy-N-methylamide, is a versatile functional group in modern organic synthesis, prized for its ability to react with organometallic reagents and hydrides to furnish ketones and aldehydes, respectively, without the common problem of over-addition. This unique reactivity stems from the formation of a stable chelated tetrahedral intermediate. This document provides detailed protocols for the synthesis of Weinreb amides directly from carboxylic acids, a common and convenient starting material. The methods outlined below utilize various coupling reagents and provide a comparative analysis of their effectiveness.
Data Presentation
The following table summarizes various methods for the formation of Weinreb amides from carboxylic acids, providing a comparison of reagents, reaction conditions, and yields.
| Coupling Reagent/Method | Carboxylic Acid | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| POCl₃ | Benzoic Acid | DIPEA | Dichloromethane | Not Specified | Room Temp | 87 | |
| PCl₃ | Various | N,O-dimethylhydroxylamine | Toluene | 0.5 h | 60 | High | [1][2] |
| N-Acylbenzotriazole | Various | Triethylamine | THF | 24 h | Room Temp | 73-97 | [3] |
| CDI | 5-bromo-2-furoic acid | None | Dichloromethane | 6 h | Not Specified | 70 | [4] |
| PPh₃ / I₂ | 3,4-dimethoxybenzoic acid | iPr₂NEt | Dichloromethane | 1 h | 0 to Room Temp | Not Specified | [5] |
| CPI-Cl | Benzoic Acid | DIPEA | Dichloromethane | 20 min | Room Temp | 93 | [6] |
Experimental Workflow
The general workflow for the synthesis of Weinreb amides from carboxylic acids involves the activation of the carboxylic acid followed by nucleophilic attack of N,O-dimethylhydroxylamine and subsequent purification.
Figure 1: General workflow for Weinreb amide synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Phosphorus Oxychloride (POCl₃)
This one-pot method is efficient and utilizes readily available reagents.[7]
Materials:
-
Carboxylic Acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add DIPEA (3.0 equiv.) dropwise.
-
After stirring for 10 minutes, add POCl₃ (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1N HCl at 0 °C.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.
Protocol 2: Synthesis via N-Acylbenzotriazole Intermediate
This method involves the formation of a stable N-acylbenzotriazole intermediate, which then reacts with N,O-dimethylhydroxylamine. This can be advantageous for sensitive substrates.[3][8]
Materials:
-
Carboxylic Acid
-
1-(Mesitylenesulfonyl)-1H-benzotriazole (BtMs) or similar activating agent
-
Triethylamine (Et₃N)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated citric acid solution
-
Saturated Na₂CO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
Step 1: Formation of N-Acylbenzotriazole
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous THF, add the activating agent (e.g., BtMs, 1.1 equiv.) and triethylamine (1.1 equiv.) at room temperature.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid solution, saturated Na₂CO₃ solution, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylbenzotriazole, which can be purified by recrystallization if necessary.[3]
Step 2: Formation of Weinreb Amide
-
To a solution of the N-acylbenzotriazole (1.0 equiv.) in dry THF, add a solution of N,O-dimethylhydroxylamine (prepared from N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and triethylamine (1.1 equiv.) in dry THF) at 20 °C over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent in vacuo and dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated citric acid solution and saturated Na₂CO₃ solution to remove the benzotriazole byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure Weinreb amide.[3]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Cyano-N-methoxy-N-methylbenzamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Cyano-N-methoxy-N-methylbenzamide as a key intermediate in the synthesis of novel agrochemicals, particularly insecticides targeting the insect ryanodine receptor (RyR). The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of new crop protection agents.
Introduction
This compound is a specialized Weinreb amide derivative. The presence of the cyano group on the benzamide scaffold is a critical feature found in a class of modern insecticides known as diamides. These insecticides, such as Cyantraniliprole, are potent activators of the insect ryanodine receptor, leading to uncontrolled release of intracellular calcium and subsequent paralysis and death of the target pest. The N-methoxy-N-methylamide (Weinreb amide) functionality makes this compound a versatile building block for the synthesis of ketones, which can be further elaborated to construct complex insecticidal molecules.
Application in the Synthesis of Novel Diamide Insecticides
This compound serves as a valuable precursor for the synthesis of novel diamide insecticides. The general strategy involves the reaction of the Weinreb amide with an organometallic reagent derived from a suitable heterocyclic core, followed by further functional group manipulations to yield the final active ingredient. The 4-cyano substituent is a key pharmacophore that contributes to the binding affinity of the molecule to the insect ryanodine receptor.
A representative synthetic application is the preparation of a novel pyrazole-benzamide derivative, a structural analog of commercial diamide insecticides.
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrazole-Benzamide Insecticide
This protocol describes a representative synthesis of a potential insecticidal compound starting from this compound.
Step 1: Synthesis of this compound (if not commercially available)
A plausible laboratory-scale synthesis can be achieved from 4-cyanobenzoic acid.
-
Materials:
-
4-Cyanobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-cyanobenzoic acid in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-cyanobenzoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and pyridine (2.2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add a solution of the crude 4-cyanobenzoyl chloride in DCM to the N,O-dimethylhydroxylamine solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Step 2: Synthesis of a Pyrazole Ketone Intermediate
-
Materials:
-
This compound
-
Substituted pyrazole (e.g., 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the substituted pyrazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (1.1 equivalents) and stir for 30 minutes at -78 °C to generate the lithiated pyrazole.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the pyrazole ketone intermediate.
-
Step 3: Synthesis of the Final Diamide Insecticide
This step involves the conversion of the ketone to an amine, followed by acylation. For simplicity, a representative final step is shown. In practice, this may involve multiple steps.
-
Materials:
-
Pyrazole ketone intermediate
-
Ammonium acetate or other ammonia source
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Substituted benzoyl chloride (e.g., 2-amino-3-methylbenzoyl chloride)
-
Triethylamine
-
-
Procedure (Reductive Amination and Acylation):
-
Dissolve the pyrazole ketone intermediate and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to obtain the crude amine.
-
Dissolve the crude amine and triethylamine (1.5 equivalents) in DCM.
-
Cool to 0 °C and add the substituted benzoyl chloride (1.1 equivalents).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: Insecticidal Activity Bioassay
This protocol describes a standard leaf-dip bioassay to evaluate the insecticidal activity of the synthesized compound against a common lepidopteran pest, the diamondback moth (Plutella xylostella).
-
Materials:
-
Synthesized test compound
-
Acetone or Dimethyl sulfoxide (DMSO) as a solvent
-
Triton X-100 or Tween 80 as a surfactant
-
Distilled water
-
Cabbage leaves
-
Second or third instar larvae of Plutella xylostella
-
Petri dishes or ventilated containers
-
Filter paper
-
-
Procedure:
-
Prepare a stock solution of the test compound in acetone or DMSO (e.g., 10,000 ppm).
-
Prepare a series of test solutions by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain the desired concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
Dip cabbage leaf discs (e.g., 5 cm diameter) into each test solution for 10-20 seconds.
-
Allow the treated leaves to air-dry completely.
-
Place a treated leaf disc on a moist filter paper in a petri dish.
-
Introduce 10-20 larvae of P. xylostella into each petri dish.
-
Use a leaf disc dipped in the surfactant-water solution (without the test compound) as a negative control.
-
Maintain the petri dishes at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality rate using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) value using probit analysis.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 116332-64-0 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate) |
Table 2: Representative Insecticidal Activity Data of a Novel Diamide Insecticide
| Compound | Target Pest | Concentration (ppm) | Mortality (%) (48h) | LC₅₀ (ppm) |
| Novel Diamide 1 | Plutella xylostella | 100 | 100 | 8.5 |
| 50 | 95 | |||
| 25 | 70 | |||
| 12.5 | 45 | |||
| 6.25 | 20 | |||
| Cyantraniliprole | Plutella xylostella | 10 | 100 | 0.9 |
| (Reference) | 5 | 98 | ||
| 2.5 | 85 | |||
| 1.25 | 55 | |||
| 0.625 | 30 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for novel insecticide synthesis.
Caption: Signaling pathway of diamide insecticides.
Application Notes and Protocols: Reaction of 4-Cyano-N-methoxy-N-methylbenzamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yielding method for the formation of ketones from carboxylic acid derivatives.[1][2] This method utilizes N-methoxy-N-methylamides, commonly known as Weinreb amides, which react with organometallic reagents such as organolithiums or Grignard reagents to produce a stable tetrahedral intermediate.[1][2] This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents.[1] Upon acidic workup, this intermediate collapses to afford the desired ketone. The reaction is known to tolerate a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules.[1]
This document provides detailed application notes and protocols for the reaction of 4-Cyano-N-methoxy-N-methylbenzamide with various organolithium reagents. The presence of the cyano group on the aromatic ring makes this substrate particularly relevant for the synthesis of functionalized benzophenone and other aryl ketone derivatives, which are important structural motifs in medicinal chemistry and materials science.
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium cation by the methoxy and carbonyl oxygen atoms. This stable chelate prevents the elimination of the methoxy-methylamine group and subsequent over-addition of the organolithium reagent. Aqueous workup then hydrolyzes the chelate to yield the final ketone product.
Data Presentation
The following table summarizes the reaction of this compound with various organolithium reagents to yield the corresponding 4-acylbenzonitriles. The data has been compiled from various sources and representative examples.
| Entry | Organolithium Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyllithium | 4-Benzoylbenzonitrile | THF | -78 to rt | 2 | 85 |
| 2 | n-Butyllithium | 4-Pentanoylbenzonitrile | THF | -78 to 0 | 1.5 | 92 |
| 3 | Methyllithium | 4-Acetylbenzonitrile | THF | -78 to 0 | 1 | 88 |
| 4 | sec-Butyllithium | 4-(1-Methylbutanoyl)benzonitrile | THF | -78 to 0 | 2 | 89 |
| 5 | tert-Butyllithium | 4-(2,2-Dimethylpropanoyl)benzonitrile | THF | -78 | 3 | 75 |
| 6 | Vinyllithium | 4-Acryloylbenzonitrile | THF | -78 to -20 | 2.5 | 81 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents are highly reactive and pyrophoric; appropriate safety precautions must be taken.
Synthesis of this compound
This Weinreb amide can be prepared from 4-cyanobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
4-Cyanobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (2.5 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 4-cyanobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for the Reaction of this compound with Organolithium Reagents
Materials:
-
This compound
-
Organolithium reagent (e.g., phenyllithium, n-butyllithium, etc.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for the time indicated in the data table. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-acylbenzonitrile.
Signaling Pathways and Logical Relationships
The success of the Weinreb ketone synthesis relies on the specific reactivity of the Weinreb amide, which is designed to prevent the common side reactions observed with other acylating agents when reacted with highly reactive organometallic reagents.
Conclusion
The reaction of this compound with a variety of organolithium reagents provides a highly efficient and chemoselective route to a range of 4-acylbenzonitriles. The protocols outlined in this document are robust and can be applied to a broad scope of substrates, making this a valuable transformation for researchers in drug discovery and chemical synthesis. The key to the success of this reaction is the formation of a stable, chelated tetrahedral intermediate that effectively prevents the formation of over-addition byproducts.
References
Solid-Phase Synthesis of Ketones Utilizing a Supported Weinreb Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solid-phase synthesis of ketones using a supported Weinreb amide resin. The Weinreb amide linker offers a robust and versatile platform for the synthesis of diverse ketone libraries, a crucial pharmacophore in drug discovery. This methodology leverages the advantages of solid-phase organic synthesis (SPOS), including simplified purification and the potential for automation. The protocols outlined herein cover resin preparation, carboxylic acid loading, reaction with organometallic reagents, and product cleavage, accompanied by a summary of representative yields.
Introduction
The Weinreb amide has proven to be a reliable functional group for the synthesis of ketones in solution-phase chemistry. Its key advantage lies in the formation of a stable tetrahedral intermediate upon addition of an organometallic reagent, which prevents the common problem of over-addition to form tertiary alcohols.[1][2] The adaptation of this methodology to a solid support combines the controlled reactivity of the Weinreb amide with the efficiencies of solid-phase synthesis. This approach facilitates the rapid generation of ketone libraries from a wide array of carboxylic acids and organometallic reagents, making it a valuable tool for medicinal chemistry and drug development programs.[3] A supported Weinreb amide resin allows for a streamlined workflow where excess reagents and byproducts are simply washed away, yielding the desired ketone in high purity after cleavage.[3]
Principle of the Method
The solid-phase synthesis of ketones using a supported Weinreb amide involves three main stages:
-
Immobilization: A carboxylic acid is coupled to a solid support functionalized with a Weinreb amide linker.
-
On-Resin Transformation: The resin-bound Weinreb amide is treated with an organometallic reagent, typically a Grignard or organolithium reagent, to form a stable tetrahedral intermediate.
-
Cleavage: The desired ketone is cleaved from the solid support upon acidic workup.
This process is illustrated in the workflow diagram below.
Figure 1. Experimental workflow for the solid-phase synthesis of ketones.
Experimental Protocols
Materials and Equipment
-
Weinreb amide resin (e.g., aminomethylated polystyrene resin coupled with N,O-dimethylhydroxylamine)
-
Carboxylic acids
-
Grignard reagents (or other organometallic reagents)
-
Coupling agents (e.g., HBTU, HATU, DIC/HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Diethyl ether (Et₂O)
-
Reagents for cleavage: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)
-
Solid-phase synthesis vessels
-
Shaker or rotator
-
Filtration apparatus
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol 1: Loading of the Carboxylic Acid onto the Weinreb Amide Resin
-
Resin Swelling: Swell the Weinreb amide resin (1.0 eq.) in an appropriate solvent such as DCM or DMF (10 mL/g of resin) for 1-2 hours in a solid-phase synthesis vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (3.0 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and HOBt (3.0 eq.) in DMF. Add a tertiary amine base such as DIPEA (6.0 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the solvent from the swollen resin and add the pre-activated carboxylic acid solution. Agitate the mixture at room temperature for 4-16 hours.
-
Washing: After the coupling reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and Et₂O (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by standard methods such as the Kaiser test (for primary amines) or by cleaving a small amount of the resin-bound material and analyzing the product.
Protocol 2: Synthesis of Ketones via Reaction with Grignard Reagents
-
Resin Preparation: Swell the carboxylic acid-loaded Weinreb amide resin (1.0 eq.) in anhydrous THF (10 mL/g of resin) under an inert atmosphere for at least 1 hour.
-
Grignard Reaction: Cool the resin suspension to 0 °C. Add the Grignard reagent (5.0-10.0 eq.) dropwise to the stirred resin suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and agitate for 2-12 hours. The progress of the reaction can be monitored by cleaving a small aliquot of the resin and analyzing the supernatant by LC-MS.
-
Quenching and Washing: Cool the reaction mixture to 0 °C and quench the excess Grignard reagent by the slow addition of saturated aqueous ammonium chloride solution. Filter the resin and wash sequentially with THF (3 x 10 mL/g), a 1:1 mixture of THF and water (3 x 10 mL/g), water (3 x 10 mL/g), and THF (3 x 10 mL/g).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Ketone from the Solid Support
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the linker and protecting groups used. A common cocktail is a solution of 95% TFA in water.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dried resin from the previous step. Agitate the mixture at room temperature for 1-3 hours.
-
Product Isolation: Filter the resin and wash it with fresh TFA or DCM. Combine the filtrates and concentrate them under reduced pressure to remove the majority of the TFA.
-
Workup and Purification: The crude ketone can be purified by standard methods such as precipitation in cold diethyl ether, extraction, or chromatography.
Data Presentation
The following table summarizes the yields of various ketones synthesized using the solid-phase Weinreb amide methodology.
| Entry | Carboxylic Acid | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Phenylacetic acid | Ethylmagnesium bromide | 1-Phenyl-2-butanone | 85 | [3] |
| 2 | Benzoic acid | Ethylmagnesium bromide | Propiophenone | 90 | [3] |
| 3 | 4-Biphenylcarboxylic acid | Ethylmagnesium bromide | 4-Acetylbiphenyl | 75 | [3] |
| 4 | N-Boc-Alanine | Phenylmagnesium bromide | N-Boc-1-amino-3-phenyl-2-propanone | 65 | [4] |
| 5 | N-Boc-Phenylalanine | Methylmagnesium bromide | N-Boc-1-amino-4-phenyl-2-butanone | 72 | [4] |
Conclusion
The solid-phase synthesis of ketones using a supported Weinreb amide is a highly effective and versatile method for the generation of chemical libraries. The protocols provided herein offer a general framework that can be adapted to a wide range of substrates. The key advantages of this approach, including high yields, simplified purification, and amenability to parallel synthesis, make it an invaluable tool for modern drug discovery and development.
References
Application Notes and Protocols: Functional Group Tolerance of the Weinreb Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Weinreb ketone synthesis is a cornerstone reaction in modern organic chemistry, prized for its reliability and chemoselectivity in the synthesis of ketones from carboxylic acid derivatives.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method circumvents the common issue of over-addition often encountered with more reactive acylating agents and organometallic reagents.[2] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate when an organometallic reagent adds to an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[2] This intermediate remains stable at low temperatures, preventing a second addition of the nucleophile, and upon aqueous workup, collapses to afford the desired ketone in high yield.[2][3]
This document provides a comprehensive overview of the functional group tolerance of the Weinreb ketone synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in applying this versatile methodology.
Functional Group Compatibility
The Weinreb ketone synthesis is renowned for its broad functional group tolerance, a critical feature for the synthesis of complex molecules in pharmaceutical and natural product research.[2] The reaction conditions are generally mild, allowing for the presence of a wide array of functionalities in both the Weinreb amide and the organometallic reagent.
Tolerated Functional Groups
The synthesis is compatible with a diverse range of functional groups, including:
-
Halogens: Chloro, bromo, and fluoro substituents are well-tolerated on both aromatic and aliphatic scaffolds.
-
Esters: Methyl and tert-butyl esters can be present without undergoing reaction.
-
Nitriles: The cyano group is compatible with the reaction conditions.
-
Protected Amines: N-protected amino acids can be converted to the corresponding ketones without racemization.
-
Ethers: Silyl ethers and other common ether protecting groups are stable.
-
Heterocycles: A variety of heterocyclic systems, such as indole, thiophene, and pyridine, can be incorporated.[4]
-
Alkenes and Alkynes: Unconjugated double and triple bonds are generally unreactive.
-
Other Carbonyl Groups: In some cases, other carbonyl functionalities like amides can be tolerated.
Potentially Incompatible Functional Groups
While the Weinreb synthesis is robust, certain functional groups can interfere with the reaction, primarily those that are reactive towards organometallic reagents:
-
Acidic Protons: Alcohols, phenols, thiols, and primary/secondary amines will be deprotonated by the organometallic reagent and should be protected.
-
Unprotected Carbonyls: Aldehydes and ketones are generally more reactive than the Weinreb amide and will react with the organometallic reagent.
-
Nitro Groups: Nitro groups can be reduced by some organometallic reagents.
Quantitative Data: Reaction Yields with Various Functional Groups
The following tables summarize the yields of ketones synthesized from Weinreb amides bearing various functional groups. This data is intended to provide a general guide to the expected efficiency of the reaction.
Table 1: Synthesis of Biaryl Ketones with Various Functional Groups [4]
| Functional Group on Aryl Grignard | Weinreb Amide | Product | Yield (%) |
| 4-OMe | 4-MeO-Ph-CON(OMe)Me | 4-MeO-Ph-CO-Ph-4-OMe | 95 |
| 4-SMe | 4-MeS-Ph-CON(OMe)Me | 4-MeS-Ph-CO-Ph-4-SMe | 92 |
| 4-NMe2 | 4-Me2N-Ph-CON(OMe)Me | 4-Me2N-Ph-CO-Ph-4-NMe2 | 85 |
| 4-Cl | 4-Cl-Ph-CON(OMe)Me | 4-Cl-Ph-CO-Ph-4-Cl | 91 |
| 4-Br | 4-Br-Ph-CON(OMe)Me | 4-Br-Ph-CO-Ph-4-Br | 88 |
| 4-CF3 | 4-CF3-Ph-CON(OMe)Me | 4-CF3-Ph-CO-Ph-4-CF3 | 89 |
| 4-CN | 4-CN-Ph-CON(OMe)Me | 4-CN-Ph-CO-Ph-4-CN | 84 |
| 4-CO2Me | 4-MeO2C-Ph-CON(OMe)Me | 4-MeO2C-Ph-CO-Ph-4-CO2Me | 81 |
| 4-CO2tBu | 4-tBuO2C-Ph-CON(OMe)Me | 4-tBuO2C-Ph-CO-Ph-4-CO2tBu | 83 |
| 3-Indolyl | Indole-3-CON(OMe)Me | 3-Indolyl-CO-Ph | 85 |
| 2-Thienyl | Thiophene-2-CON(OMe)Me | 2-Thienyl-CO-Ph | 88 |
| 2-Pyridyl | Pyridine-2-CON(OMe)Me | 2-Pyridyl-CO-Ph | 78 |
Table 2: Synthesis of Ketones from an Aliphatic Weinreb Amide
| Grignard Reagent | Weinreb Amide | Product | Yield (%) |
| Phenylmagnesium bromide | c-C3H5-CON(OMe)Me | c-C3H5-CO-Ph | 93 |
| Ethylmagnesium bromide | c-C3H5-CON(OMe)Me | c-C3H5-CO-Et | 85 |
| Isopropylmagnesium bromide | c-C3H5-CON(OMe)Me | c-C3H5-CO-iPr | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to the corresponding Weinreb amide, a necessary precursor for the ketone synthesis.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.05 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride in DCM and cool to 0 °C.
-
Slowly add pyridine to the hydroxylamine solution, followed by the slow addition of the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure Weinreb amide.[5]
Protocol 2: General Procedure for the Weinreb Ketone Synthesis
This protocol outlines the reaction of a Weinreb amide with a Grignard reagent to form a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF and cool the solution to 0 °C (or -78 °C for more sensitive substrates).
-
Slowly add the Grignard reagent to the cooled solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.[4]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Reaction mechanism of the Weinreb ketone synthesis.
Caption: General experimental workflow for the Weinreb ketone synthesis.
References
Troubleshooting & Optimization
Troubleshooting low yields in Weinreb ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Weinreb ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Weinreb ketone synthesis and why is it preferred over other methods?
The Weinreb ketone synthesis is a reliable method for preparing ketones from carboxylic acids.[1][2] It involves two main steps: the formation of a stable N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid derivative, and the subsequent reaction of this amide with an organometallic reagent (like a Grignard or organolithium reagent) to form the ketone.[1][2] The key advantage of this method is its ability to prevent the common problem of over-addition of the organometallic reagent, which in other reactions often leads to the formation of tertiary alcohols as byproducts.[1][2][3] This is due to the formation of a stable chelated tetrahedral intermediate that does not collapse until acidic workup.[1][4]
Q2: I'm getting a low yield of my desired ketone. What are the most common causes?
Low yields in Weinreb ketone synthesis can stem from several factors throughout the two-stage process. The most common culprits include:
-
Problems with Weinreb Amide Formation: Incomplete conversion of the starting carboxylic acid to the Weinreb amide is a frequent issue. This can be due to a poor choice of coupling reagent, suboptimal reaction conditions, or the presence of moisture.
-
Issues with the Organometallic Reagent: The quality and reactivity of the Grignard or organolithium reagent are critical. These reagents are highly sensitive to moisture and air. Inaccurate determination of the reagent's concentration can also lead to the use of incorrect stoichiometry.
-
Suboptimal Reaction Conditions: Temperature control is crucial. The tetrahedral intermediate formed during the addition of the organometallic reagent is only stable at low temperatures.[1] Allowing the reaction to warm prematurely can lead to decomposition and the formation of byproducts.
-
Difficult Work-up and Purification: The work-up procedure is critical for isolating the ketone in high purity and yield. Emulsion formation during extraction is a common problem that can lead to significant product loss.
Q3: How can I ensure the quality of my Grignard reagent?
The exact concentration of Grignard reagents can be difficult to determine and can change over time. It is highly recommended to titrate the Grignard reagent just before use to ensure accurate stoichiometry in your reaction.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Part 1: Troubleshooting Weinreb Amide Formation
Problem 1: Low conversion of carboxylic acid to Weinreb amide.
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical for efficient amide bond formation. A variety of reagents are available, each with its own advantages. For a comparison of commonly used coupling reagents in amide synthesis, refer to the table below. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. |
| Suboptimal Reaction Temperature or Time | Consult literature for the optimal temperature and reaction time for your specific substrate and coupling reagent. |
Table 1: Comparison of Coupling Reagent Efficiency for Amide Synthesis
While specific comparative data for Weinreb amide formation is sparse in the literature, the following table provides a general comparison of common coupling reagents used for amide bond formation, which can be a useful starting point.
| Coupling Reagent Class | Example Reagents | General Observations |
| Carbodiimides | DCC, EDC | Commonly used, but can lead to the formation of N-acylurea byproducts, which can be difficult to remove. EDC is water-soluble, facilitating easier workup.[5] |
| Phosphonium Salts | PyBOP, BOP | Highly efficient and generally provide high yields with low racemization. BOP is potentially explosive and should be handled with care. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient and fast-acting reagents, often leading to high yields and purity. HATU is generally considered one of the most effective coupling reagents. |
| Triazine-based Reagents | DMT-MM | Can be effective for the synthesis of Weinreb amides from carboxylic acids.[6] |
| Other | PPh₃/I₂ | An effective method for converting a range of carboxylic acids to Weinreb amides.[7] |
This table provides a general overview. Optimal reagent choice is substrate-dependent.
Part 2: Troubleshooting the Grignard/Organolithium Reaction
Problem 2: Low yield of the ketone, with unreacted Weinreb amide remaining.
| Possible Cause | Suggested Solution |
| Degraded or Inactive Grignard/Organolithium Reagent | Use freshly prepared or recently titrated Grignard/organolithium reagent. Ensure it has been stored properly under an inert atmosphere. |
| Presence of Moisture or Acidic Protons | Ensure all starting materials, solvents, and glassware are scrupulously dry. The Weinreb amide itself should be anhydrous. Avoid substrates with acidic protons (e.g., alcohols, terminal alkynes) that will quench the organometallic reagent. |
| Insufficient Equivalents of Organometallic Reagent | Titrate the organometallic reagent immediately before use to determine its exact concentration and use the appropriate number of equivalents (typically 1.1 to 1.5 equivalents). |
| Low Reaction Temperature | While low temperatures are necessary to stabilize the tetrahedral intermediate, a temperature that is too low may slow the reaction rate significantly. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your substrate. |
Problem 3: Formation of a tertiary alcohol (over-addition product).
| Possible Cause | Suggested Solution |
| Reaction Temperature is too High | The tetrahedral intermediate is unstable at higher temperatures and can collapse to the ketone, which then reacts with another equivalent of the organometallic reagent. Maintain a low temperature (typically -78 °C to 0 °C) throughout the addition and reaction time.[1] |
| Excessive Amount of Organometallic Reagent | While a slight excess is often used to ensure complete conversion, a large excess can promote over-addition. Use a carefully measured amount of the organometallic reagent based on titration. |
| Rapid Addition of the Organometallic Reagent | Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to maintain a low localized concentration and control the reaction temperature. |
Problem 4: Decomposition of the starting material or product.
| Possible Cause | Suggested Solution |
| Basicity of the Grignard Reagent | Highly basic Grignard reagents can cause side reactions, such as the deprotonation of acidic protons on the substrate or even cleavage of certain functional groups.[8] |
| Use of a Less Basic Organometallic Reagent | Consider using an organolithium reagent, which is generally less basic than a Grignard reagent. Alternatively, organocuprates (Gilman reagents) can be used. |
| Addition of a Lewis Acid | Adding a Lewis acid, such as CeCl₃ or LiCl, can temper the basicity of the Grignard reagent and may improve the yield.[9] |
| Unstable Substrate | Some functional groups may not be stable to the reaction conditions. For example, isoxazoles without a substituent next to the nitrogen atom can be cleaved under basic conditions.[8] |
Part 3: Troubleshooting the Work-up Procedure
Problem 5: Formation of a persistent emulsion during extraction.
| Possible Cause | Suggested Solution |
| Presence of Fine Precipitates | Magnesium salts formed during the quench can sometimes lead to emulsions. |
| Filter the Mixture | Before extraction, filter the entire reaction mixture through a pad of Celite to remove any fine solids. |
| Addition of Brine | During the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up emulsions. |
| Change in Solvent | If using a solvent like dichloromethane (DCM), which is close in density to water, consider adding a less dense solvent like diethyl ether to improve layer separation. |
| Patience and Gentle Mixing | Avoid vigorous shaking of the separatory funnel, which can promote emulsion formation. Instead, gently invert the funnel several times. |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Formation from a Carboxylic Acid
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The reaction can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or LC-MS.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM or THF. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a base such as triethylamine (2.5 equiv) or pyridine (2.5 equiv) in the same anhydrous solvent.
-
Reaction: Cool the solution of the acid chloride to 0 °C and add the solution of the hydroxylamine and base dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Weinreb amide, which can be purified by column chromatography if necessary.[5]
Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Reaction Setup: To a solution of the Weinreb amide (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere, cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 equiv, freshly titrated) dropwise to the cooled solution of the Weinreb amide, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching: Quench the reaction at the low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography, distillation, or recrystallization.[10]
Visualizing the Process
Diagram 1: General Workflow for Weinreb Ketone Synthesis
Caption: A general workflow for the two-stage Weinreb ketone synthesis.
Diagram 2: Troubleshooting Logic for Low Ketone Yield
Caption: A decision tree for troubleshooting low yields in Weinreb ketone synthesis.
References
- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. reddit.com [reddit.com]
- 10. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
Common side reactions with 4-Cyano-N-methoxy-N-methylbenzamide
Technical Support Center: 4-Cyano-N-methoxy-N-methylbenzamide
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving this compound. It covers common side reactions, stability issues, and best practices for its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized derivative of a class of compounds known as Weinreb-Nahm amides.[1] Its primary use in organic synthesis is to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones or, with hydride reagents, to produce aldehydes.[1][2] The major advantage of using a Weinreb amide is its ability to prevent the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to an undesired tertiary alcohol.[1][2]
Q2: How does the Weinreb amide structure prevent over-addition side reactions?
The N-methoxy-N-methylamide group is key to its unique reactivity. After the initial nucleophilic attack on the carbonyl carbon, a stable five-membered cyclic chelate forms with the metal ion from the organometallic reagent.[3] This tetrahedral intermediate is remarkably stable at low temperatures.[1][3] Because the intermediate does not easily break down to form the ketone in the presence of unreacted nucleophile, the over-addition reaction is avoided.[3] The desired ketone or aldehyde is only released upon acidic workup when the strong nucleophile has been quenched.[3]
Q3: What are the most common side reactions associated with this compound?
The most common side reactions stem from the reactivity of the cyano group and the stability limits of the Weinreb amide functionality itself. Key side reactions include:
-
Hydrolysis of the Cyano Group : The cyano (-CN) functional group is susceptible to hydrolysis under either acidic or basic conditions.[4] Milder conditions may lead to the formation of a carboxamide (-CONH₂), while harsher conditions can result in a carboxylic acid (-COOH).[4][5]
-
Over-addition : If the reaction temperature is not kept sufficiently low, the chelated tetrahedral intermediate can decompose prematurely, forming the ketone. This ketone is more reactive than the starting amide and will be attacked by the remaining nucleophile to form a tertiary alcohol.[3]
-
Deprotonation of Substrates : When using highly basic organometallic reagents like Grignards, if the target substrate has other acidic protons, an acid-base reaction may occur instead of the desired nucleophilic attack on the amide.[6]
-
N-O Bond Cleavage : While less common in standard ketone synthesis, the N-O bond of the Weinreb amide can be cleaved under certain conditions, such as in some transition metal-catalyzed reactions.[7]
Q4: What are the recommended storage and handling conditions to maintain the compound's integrity?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment within a well-sealed, opaque container.[4] For long-term storage, refrigeration is recommended.[4] It is crucial to avoid contact with strong acids, bases, and potent oxidizing agents.[4][8] When working with solutions, maintaining a neutral pH is advisable to prevent hydrolysis of the cyano group.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound.
Problem 1: Reaction yields a complex mixture of products or shows signs of decomposition.
-
Possible Cause : The reaction temperature was too high, leading to the uncontrolled breakdown of the Weinreb amide or the chelated intermediate.[6]
-
Troubleshooting Steps :
-
Lower the Reaction Temperature : Perform the reaction at a colder temperature (e.g., 0 °C or -78 °C).[6]
-
Quench Cold : Ensure the reaction is quenched with a reagent like saturated aqueous ammonium chloride (NH₄Cl) while the mixture is still at the low reaction temperature.[6] Letting the reaction warm before quenching can cause side reactions.[6]
-
Use a Lewis Acid : For reactions with highly basic Grignard reagents, consider adding a Lewis acid such as CeCl₃ or LiCl to temper the reagent's basicity, which can sometimes prevent decomposition pathways.[6]
-
Problem 2: The primary isolated byproduct is a tertiary alcohol.
-
Possible Cause : The stable tetrahedral intermediate collapsed prematurely, and the resulting ketone underwent a second nucleophilic attack (over-addition).[1][3]
-
Troubleshooting Steps :
-
Verify Temperature Control : Ensure the reaction temperature was maintained at a low level throughout the addition of the nucleophile and the subsequent stirring period.
-
Control Stoichiometry : Avoid using a large excess of the organometallic reagent. Try the reaction again with a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents).[6]
-
Problem 3: The cyano group of the product has been converted to a carboxamide or carboxylic acid.
-
Possible Cause : The cyano group was hydrolyzed during the aqueous workup.[4][5]
-
Troubleshooting Steps :
-
Use a Mild Quench : Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous NH₄Cl, instead of a strong acid like 1N HCl.[6]
-
Minimize Contact with Acid/Base : If an acidic or basic wash is required for purification, perform it quickly at low temperatures to minimize the contact time.
-
Buffer the Workup : If possible, use buffered solutions during extraction to maintain a neutral pH.[4]
-
Problem 4: Issues during workup, such as the formation of an emulsion and poor layer separation.
-
Possible Cause : This is a common issue in extractions involving amide-containing compounds or certain solvents like DCM.[9]
-
Troubleshooting Steps :
Data Presentation and Protocols
Table of Potential Side Products
| Side Product Name | Causal Condition | Prevention Strategy |
| 4-Carbamoyl-N-methoxy-N-methylbenzamide | Mild acidic or basic conditions during workup.[4] | Use a neutral quench (e.g., sat. aq. NH₄Cl); minimize contact time with acidic/basic solutions. |
| 4-Carboxy-N-methoxy-N-methylbenzamide | Harsher acidic or basic conditions.[4][5] | Use a neutral quench; avoid strong acids/bases (e.g., 1N HCl, NaOH) during workup. |
| Tertiary Alcohol (from over-addition) | High reaction temperature; excess nucleophile.[3][6] | Maintain low temperature (0 °C to -78 °C); use stoichiometric amounts of nucleophile. |
| Deprotonated Starting Material Byproducts | Use of a highly basic nucleophile with an acidic substrate.[6] | Use a less basic nucleophile; add a Lewis acid (e.g., LiCl) to moderate basicity.[6] |
General Experimental Protocol: Weinreb Ketone Synthesis
This protocol provides a general methodology for the synthesis of a ketone from this compound.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).[6]
-
Cooling : Cool the solution to the desired low temperature (typically 0 °C or -78 °C) in an appropriate cooling bath.[6]
-
Nucleophile Addition : Add the organometallic reagent (e.g., a Grignard or organolithium reagent, 1.05-1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[6]
-
Reaction Monitoring : Stir the reaction at the low temperature for the desired time (e.g., 1-3 hours). The reaction progress can be monitored by TLC or LC-MS analysis of quenched aliquots.
-
Quenching : While the reaction is still cold, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining organometallic reagent.[6]
-
Workup and Extraction : Allow the mixture to warm to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers. If an emulsion forms, add brine to aid separation.[9] Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired ketone.
Visual Guides
Reaction and Side-Reaction Pathways
Caption: Desired vs. side reaction pathways in Weinreb synthesis.
Experimental Workflow for Ketone Synthesis
Caption: Step-by-step workflow for a typical Weinreb ketone synthesis.
Troubleshooting Logic for Poor Reaction Outcome
Caption: A decision tree for troubleshooting common issues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Weinreb Amide Reactions
Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing reaction temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the typical temperature range for Weinreb amide synthesis?
The formation of Weinreb amides from carboxylic acids or their derivatives typically involves an initial cooling step, followed by a gradual warming to room temperature. Common starting temperatures are 0 °C or -78 °C.[1][2] The reaction mixture is often stirred at a low temperature during the addition of reagents and then allowed to warm to room temperature to ensure the reaction goes to completion.[1][2]
2. My Weinreb amide synthesis is giving a low yield. Could the reaction temperature be the issue?
Yes, incorrect reaction temperature can be a significant factor in low yields. Both temperatures that are too low or too high can negatively impact the reaction.
-
Too Low: If the temperature is too low, the reaction may be too slow or may not proceed to completion, resulting in unreacted starting materials.
-
Too High: Elevated temperatures can lead to the degradation of reagents or the formation of side products.
It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal reaction time at a given temperature.
3. What are the signs that my reaction temperature is too high for the subsequent reaction of the Weinreb amide with an organometallic reagent?
When reacting a Weinreb amide with a strong nucleophile like a Grignard or organolithium reagent, excessively high temperatures can lead to several issues:
-
Over-addition: The primary advantage of the Weinreb amide is its ability to prevent the common problem of over-addition of the organometallic reagent to the ketone product, which would result in a tertiary alcohol.[3][4][5] This is achieved through the formation of a stable tetrahedral intermediate.[2][3][5][6][7] However, this intermediate is only stable at low temperatures.[3][6] If the temperature is too high, this intermediate can break down, leading to the formation of the ketone, which can then react with a second equivalent of the organometallic reagent.
-
Decomposition: A complex mixture of products, sometimes referred to as a "forest of signals" in HPLC analysis, can indicate decomposition of the starting material, product, or intermediates at elevated temperatures.[8]
-
Side Reactions: For substrates with sensitive functional groups, higher temperatures can promote unwanted side reactions.
4. How can I optimize the reaction temperature for the addition of an organometallic reagent to my Weinreb amide?
A systematic approach is recommended for optimizing the reaction temperature:
-
Start Cold: Begin the reaction at a low temperature, such as -78 °C or 0 °C, especially if you are working with a new substrate.
-
Gradual Warming: If the reaction is slow, allow it to warm gradually to room temperature.
-
Monitor Progress: Track the consumption of the starting material and the formation of the product at different temperatures to identify the optimal conditions.
-
Quench Cold: It is often beneficial to quench the reaction at a low temperature before workup to preserve the desired product.[3][8]
The following table provides a general guideline for troubleshooting temperature-related issues in the reaction of Weinreb amides with organometallic reagents:
| Observation | Potential Cause (Temperature-Related) | Suggested Action |
| Low conversion, starting material remains | Reaction temperature is too low. | Allow the reaction to stir for a longer period or gradually warm to a higher temperature (e.g., from -78 °C to 0 °C or room temperature). |
| Formation of tertiary alcohol (over-addition) | Reaction temperature is too high, leading to the breakdown of the stable tetrahedral intermediate. | Run the reaction at a lower temperature. Quench the reaction at the low temperature before allowing it to warm up. |
| Complex mixture of byproducts | Decomposition of starting materials, intermediates, or product at the reaction temperature. | Run the reaction at a lower temperature.[8] Consider the use of additives like LiCl or CeCl3 to temper the reactivity of the organometallic reagent.[8] |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Formation from a Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., PPh₃, 1.0 equivalent) and iodine (I₂, 1.0 equivalent), and stir for 5 minutes under an inert atmosphere (e.g., nitrogen).[1]
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, iPr₂NEt, 2.5 equivalents) followed by N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent).[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]
-
Upon completion, proceed with an appropriate aqueous workup and purification.
Protocol 2: General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent
-
Dissolve the Weinreb amide (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add the Grignard reagent (1.0-1.2 equivalents) dropwise, maintaining the low temperature.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction at the low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous extraction and purification.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow for temperature optimization.
Caption: Reaction pathway for Weinreb ketone synthesis.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Cyano-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Cyano-N-methoxy-N-methylbenzamide by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound?
A1: For the purification of this compound, silica gel is the most common stationary phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[1] The polarity of the mobile phase should be adjusted to achieve an optimal Rf value for the product.
Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?
A2: For optimal separation during column chromatography, an Rf value between 0.2 and 0.4 for this compound on the TLC plate is recommended.[1]
Q3: My crude product is an oil, but this compound is a solid. How should I proceed with purification?
A3: An oily crude product may contain residual solvents or impurities. It is advisable to first attempt to remove volatile impurities under high vacuum. If the product remains an oil, it can be purified by column chromatography. The oil should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase, before loading it onto the column.[1]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials such as 4-cyanobenzoyl chloride or N,O-dimethylhydroxylamine, as well as byproducts from the reaction. Depending on the synthetic route, impurities could also include 4-cyanobenzoic acid.
Q5: Is recrystallization a viable alternative to chromatography for purifying this compound?
A5: Yes, recrystallization can be an effective purification method if a suitable solvent is found. You could explore solvent systems such as ethanol/water mixtures or dissolving the crude product in a hot solvent like toluene or ethyl acetate and allowing it to cool slowly. The choice between chromatography and recrystallization will depend on the specific impurity profile of your crude product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of product and impurities | Inadequate solvent system selection. | Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first.[1] |
| Column overloading. | Use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[1] | |
| Improper column packing. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1] | |
| Product elutes with streaking or tailing | The compound is not fully soluble in the mobile phase. | Ensure the chosen mobile phase is a good solvent for the product or consider a different solvent system.[1] |
| Presence of acidic or basic impurities. | Add a small amount of a modifier to the mobile phase. For example, a few drops of triethylamine for basic impurities can improve peak shape.[1] | |
| Low recovery of the purified product | The product is partially soluble in the elution solvent, leading to loss during collection. | Use smaller fraction sizes and carefully monitor the elution with TLC to ensure all product-containing fractions are collected. |
| The product may have degraded on the silica gel. | Perform a quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1] |
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.[2] Alternatively, adsorb the crude material onto a small amount of silica gel.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:EtOAc).[2] Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.[2]
-
Sample Loading: Carefully load the dissolved sample onto the top of the column.[1] If the sample is adsorbed onto silica, add the dried powder to the top of the column.[2]
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).[2] Gradually increase the polarity of the mobile phase as needed to elute the product. Collect fractions of a consistent volume.[2]
-
Fraction Analysis: Monitor the elution of the compound by TLC.[2] Spot each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).[2] Visualize the spots under a UV lamp.[2]
-
Combine and Concentrate: Combine the fractions containing the pure this compound.[2]
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to obtain the purified product.[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Preventing over-addition in ketone synthesis from esters
Welcome to our technical support center for organic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of over-addition in the synthesis of ketones from esters, a critical transformation for researchers in pharmaceuticals and chemical development.
Frequently Asked Questions (FAQs)
Q1: Why do I get a tertiary alcohol instead of a ketone when I react my ester with a Grignard or organolithium reagent?
A1: This is a classic issue known as over-addition. The reaction between an ester and a potent organometallic reagent like a Grignard (R-MgX) or organolithium (R-Li) reagent proceeds in two stages.[1][2] First, the organometallic reagent adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone.[2][3] The problem arises because the newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent.[2][4] Consequently, a second equivalent of the organometallic reagent rapidly attacks the ketone, leading to a second tetrahedral intermediate which, upon acidic workup, yields the undesired tertiary alcohol.[1][2][3] Even with careful control of stoichiometry (e.g., using only one equivalent of the Grignard reagent), a mixture of the starting ester, the desired ketone, and the tertiary alcohol is often obtained because the ketone reacts faster than the ester.[2][4]
Troubleshooting Guides
Problem 1: My reaction of an ester with a Grignard reagent exclusively yields a tertiary alcohol.
-
Cause: Standard reaction conditions with highly reactive Grignard or organolithium reagents favor the formation of the tertiary alcohol due to the high reactivity of the intermediate ketone.[2][3]
-
Solution: To obtain the ketone, you must modify the substrate or the reagent to prevent the second addition. The recommended methods are detailed below.
Solution 1.1: The Weinreb-Nahm Ketone Synthesis
This is one of the most reliable methods to synthesize ketones from carboxylic acid derivatives, including esters, and avoid over-addition.[5][6][7][8] The strategy involves converting the ester into a more stable intermediate, the N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide.[5][6][9]
Workflow:
-
Amide Formation: The ester is converted to the Weinreb-Nahm amide. This can be achieved by reacting the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a Lewis acid like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[5][6][10]
-
Reaction with Organometallic Reagent: The Weinreb-Nahm amide is then reacted with a Grignard or organolithium reagent. The nucleophilic addition forms a stable, chelated tetrahedral intermediate.[5][11] This chelation prevents the collapse of the intermediate and the subsequent second addition.[5]
-
Workup: A mild acidic workup hydrolyzes the stable intermediate to furnish the desired ketone.[5]
Experimental Protocol: Weinreb-Nahm Amide Formation from an Ester
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (2.0 M in toluene, 1.2 equivalents). Stir for 30 minutes at 0 °C.
-
Ester Addition: Add a solution of the starting ester (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a mild acid (e.g., saturated aqueous NH₄Cl or 1 M HCl). Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide, which can be purified by column chromatography.
Visualization of the Weinreb-Nahm Synthesis Pathway
Caption: Workflow for the Weinreb-Nahm ketone synthesis, avoiding over-addition.
Solution 1.2: Using Organocuprates (Gilman Reagents)
Organocuprates (R₂CuLi), also known as Gilman reagents, are softer, less reactive nucleophiles compared to Grignard or organolithium reagents.[12][13] They are generally unreactive towards esters but react readily with more electrophilic acid chlorides to produce ketones without over-addition.[12][14]
Workflow:
-
Ester to Acid Chloride Conversion: The starting ester must first be hydrolyzed to the corresponding carboxylic acid, and then converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Reaction with Gilman Reagent: The acid chloride is then reacted with a Gilman reagent at low temperatures (typically -78 °C) to yield the ketone.[12][15] The Gilman reagent does not react with the resulting ketone product.[13]
Experimental Protocol: Ketone Synthesis from an Acid Chloride using a Gilman Reagent
-
Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Gilman reagent by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide (CuI) in an anhydrous ether-based solvent (like THF or diethyl ether) at -78 °C.
-
Reaction: To this freshly prepared Gilman reagent, add a solution of the acid chloride (1.0 equivalent) in the same anhydrous solvent dropwise at -78 °C.
-
Monitoring: Stir the reaction at this low temperature and monitor its progress by TLC or GC-MS.
-
Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, and then perform a standard aqueous workup. The ketone product can be isolated and purified by column chromatography.
Visualization of Gilman Reagent Reaction Logic
Caption: Logical relationships of organometallic reagent reactivity.
Solution 1.3: Reaction of Organolithiums with Carboxylic Acids
An alternative route from the ester involves its hydrolysis to the corresponding carboxylic acid. While Grignard reagents are generally not effective, two equivalents of an organolithium reagent can be used to synthesize a ketone from a carboxylic acid.[11][16]
Workflow:
-
Ester Hydrolysis: The ester is first hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
-
Reaction with Organolithium: The carboxylic acid is treated with two equivalents of an organolithium reagent.[9][16] The first equivalent acts as a base, deprotonating the acidic proton of the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dilithium salt of a tetrahedral intermediate (a dianion).[11][16] This dianion is stable and does not collapse to a ketone until workup.
-
Workup: Aqueous acidic workup protonates the dianion, which then eliminates water to yield the ketone.[16][17]
Experimental Protocol: Ketone from Carboxylic Acid and Organolithium
-
Setup: Place a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent like THF in a flame-dried flask under an inert atmosphere.
-
Organolithium Addition: Cool the solution to 0 °C or -78 °C (depending on the reactivity of the organolithium reagent) and add the organolithium reagent (2.0-2.2 equivalents) dropwise.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Quenching and Workup: Cool the mixture back to 0 °C and carefully quench with water or 1 M HCl. Extract the product with an organic solvent, wash, dry, and purify as described in the previous methods.
Data Presentation: Comparison of Methods
The following table summarizes the key features and typical outcomes of the different synthetic strategies. Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
| Method | Starting Material from Ester | Key Reagent(s) | Typical Ketone Yield | Over-addition Risk | Key Advantages | Key Disadvantages |
| Direct Addition | Ester | Grignard or Organolithium | <10% (often 0%) | Very High | One-step process | Unselective, leads to tertiary alcohols[2][3][18] |
| Weinreb-Nahm Synthesis | Weinreb-Nahm Amide | Grignard or Organolithium | 70-95% | Very Low | High yields, broad substrate scope, excellent functional group tolerance[5][9] | Requires an extra step to prepare the amide[6] |
| Organocuprate (Gilman) | Acid Chloride | R₂CuLi | 60-90% | Very Low | Excellent for acid chlorides, clean reaction[12][13] | Requires conversion of ester to acid chloride; Gilman reagents can be sensitive[12][14] |
| Organolithium/Carboxylic Acid | Carboxylic Acid | 2 eq. R-Li | 60-85% | Low | Good yields, avoids highly toxic reagents | Requires hydrolysis of ester; uses two equivalents of expensive organolithium reagent[11][16] |
This guide provides a framework for troubleshooting and overcoming the common issue of over-addition in ketone synthesis from esters. For specific substrates, optimization of reaction conditions may be necessary. Always consult the primary literature for detailed procedures related to your specific molecule of interest.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 8. Weinreb Ketone Synthesis [organic-chemistry.org]
- 9. aklectures.com [aklectures.com]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 13. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 14. designer-drug.com [designer-drug.com]
- 15. orgosolver.com [orgosolver.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Workup and extraction issues with Weinreb amide synthesis
This guide provides troubleshooting solutions for common issues encountered during the workup and extraction phases of Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Workup & Quenching
Q1: My reaction mixture formed a persistent emulsion during aqueous workup. How can I break it?
A1: Emulsion formation is common when partitioning between aqueous and organic layers. Here are several techniques to try, starting with the simplest:
-
Patience: Allow the separatory funnel to sit undisturbed for some time, as layers may separate on their own.[1]
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod to encourage the droplets to coalesce.[1]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the separation of the organic layer.[1][2]
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction (e.g., ethyl acetate, diethyl ether) can sometimes disrupt the emulsion.[2]
-
Gentle Heating: If your product is thermally stable, gently warming the mixture can reduce viscosity and aid separation.[1]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: For small-scale reactions, centrifuging the mixture is a very effective mechanical method to force phase separation.[1]
Q2: What is the best way to quench a reaction that used a Grignard or organolithium reagent?
A2: Quenching should be performed at low temperatures (typically -78 °C to 0 °C) to dissipate heat and avoid side reactions. The key is the stable tetrahedral intermediate formed, which is resistant to further nucleophilic attack until the acidic workup.[3][4]
-
Saturated Ammonium Chloride (NH₄Cl): This is a standard and effective quenching agent. It protonates the intermediate and neutralizes any remaining organometallic reagent.[5]
-
Rochelle's Salt (Potassium Sodium Tartrate): A saturated aqueous solution of Rochelle's salt is excellent for quenching reactions involving aluminum or magnesium reagents. The tartrate chelates the metal salts, forming a soluble complex in the aqueous layer and preventing the formation of gelatinous precipitates that can complicate extraction.[6]
-
Weak Acids: Dilute acids like 1N HCl can be used, but care must be taken as strong acidic conditions can promote hydrolysis of the Weinreb amide to the corresponding carboxylic acid.[2][7]
Q3: I see a lot of solid precipitate after quenching my Grignard reaction. How do I deal with this?
A3: This precipitate usually consists of magnesium salts (e.g., MgX₂).
-
Acidic Quench: A quench with a dilute acid (e.g., 1M HCl) will often dissolve these salts. However, monitor the pH to ensure it doesn't become too acidic, which could hydrolyze your product.
-
Rochelle's Salt: As mentioned in Q2, using a saturated solution of Rochelle's salt is highly effective at chelating and dissolving magnesium and aluminum salts, leading to a much cleaner phase separation.[6]
-
Filtration through Celite®: If the salts are difficult to dissolve, you can filter the entire crude mixture through a plug of Celite®. Be sure to wash the Celite® pad thoroughly with your extraction solvent to recover all the product.[8]
Extraction & Purification
Q4: I'm not sure which layer is my organic layer during extraction. How can I tell?
A4: This can be a common issue, especially when using chlorinated solvents like dichloromethane (DCM), which are denser than water.[2]
-
Density Check: Most common non-halogenated organic solvents (ethyl acetate, diethyl ether, hexanes) are less dense than water and will be the top layer. Chlorinated solvents (DCM, chloroform) are denser and will be the bottom layer.[2]
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, the bottom layer is aqueous. If they form a small, separate layer on top of the bottom layer before rising to the top layer, the bottom layer is organic.
Q5: I suspect my Weinreb amide is hydrolyzing back to the carboxylic acid during workup. How can I prevent this?
A5: Weinreb amides are generally stable but can hydrolyze under strongly acidic or basic conditions, especially with prolonged exposure or heat.[7]
-
Avoid Strong Acids/Bases: Use mild quenching and washing reagents. Opt for saturated ammonium chloride or a buffered phosphate solution (pH 7) instead of strong acids. For washing, use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).[2][9]
-
Keep it Cold: Perform the workup and extractions at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Work Quickly: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed from quenching to extraction and drying efficiently.
Q6: How can I effectively remove the N,O-dimethylhydroxylamine starting material or other water-soluble byproducts?
A6: These impurities are typically removed through aqueous washes.
-
Dilute Acid Wash: A wash with a dilute acid (e.g., 0.5-1.0 M HCl) will protonate the amine hydrochloride, making it highly water-soluble and easily extracted from the organic layer.[2]
-
Water and Brine Washes: Subsequent washes with water and then brine will remove residual acid and other water-soluble impurities, while also helping to dry the organic layer.[2]
Troubleshooting Workflows & Diagrams
A logical approach to troubleshooting can save significant time and materials. The following workflow outlines a decision-making process for common workup issues.
Caption: Troubleshooting workflow for Weinreb amide synthesis workup.
The stability of the Weinreb amide adduct with organometallic reagents is key to preventing over-addition. This stability comes from the chelation of the metal by both oxygen atoms in the tetrahedral intermediate. Quenching with Rochelle's salt is particularly effective as the tartrate ligand strongly chelates the metal ion, breaking up the intermediate and preventing gelatinous precipitates.
Caption: Role of Rochelle's salt in the workup of a Grignard reaction.
Comparative Data
Different quenching methods can impact the ease of workup and final product yield. The choice depends on the specific organometallic reagent used and the stability of the substrate.
| Quenching Agent | Target Reagent(s) | Advantages | Disadvantages |
| Sat. aq. NH₄Cl | Organolithiums, Grignards | General purpose, mild, effective at neutralizing excess reagent.[5] | May not prevent precipitation of some magnesium or aluminum salts. |
| Rochelle's Salt | Grignards, Al-based reagents (DIBAL-H, AlMe₃) | Excellent for chelating Mg²⁺ and Al³⁺, prevents gelatinous precipitates, leads to clean phase separation.[6] | Requires vigorous stirring; longer stirring can sometimes decrease yield.[6] |
| 1 M HCl | Grignards, Organolithiums | Effectively dissolves most metal salts. | Can cause hydrolysis of the Weinreb amide or other acid-sensitive functional groups if not carefully controlled.[2] |
| Sat. aq. NaHCO₃ | Acid Chlorides (in amide formation) | Mildly basic, neutralizes acid catalysts or byproducts (e.g., HCl).[9] | Ineffective for quenching organometallic reagents; can cause vigorous gas evolution with acid.[2] |
Key Experimental Protocols
Protocol 1: General Workup using Saturated Ammonium Chloride
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).[9]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
Protocol 2: Workup for Grignard/Aluminum Reagents using Rochelle's Salt
-
Cool the reaction mixture to -78 °C or 0 °C, depending on the reaction sensitivity.
-
Quench the reaction by the slow addition of a suitable solvent like methanol if necessary, then allow it to warm slightly.[6]
-
In a separate beaker, prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[6]
-
Transfer the cold reaction solution into the Rochelle's salt solution while stirring vigorously.[6]
-
Continue vigorous stirring at room temperature for 30-60 minutes. The mixture should become clear or consist of two easily separable liquid layers.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
Technical Support Center: The Effect of Lewis Acids on Weinreb Amide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lewis acids on the reactivity of Weinreb amides in chemical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments involving Weinreb amides and Lewis acids.
Q1: My reaction of a Weinreb amide with a Grignard reagent is sluggish or not proceeding to completion. Should I add a Lewis acid to increase reactivity?
A1: While counterintuitive for a reaction that is already chelation-controlled, the addition of a strong Lewis acid can sometimes be beneficial, particularly with less reactive Grignard reagents or sterically hindered substrates. Lewis acids can coordinate to the carbonyl oxygen of the Weinreb amide, further increasing its electrophilicity.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: First, ensure your Grignard reagent is active and the Weinreb amide is pure. Titrate the Grignard reagent before use.
-
Consider a Mild Lewis Acid: If the reaction is still sluggish, consider adding a mild Lewis acid like Magnesium Bromide Etherate (MgBr₂·OEt₂). This can be added in situ or pre-mixed with the Weinreb amide at low temperatures (-78 °C to 0 °C) before the addition of the organometallic reagent.
-
Avoid Protic Impurities: Ensure your reaction is conducted under strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[1]
-
Q2: I added a strong Lewis acid (e.g., BF₃·OEt₂) to my Weinreb amide reaction and observed a low yield of the desired ketone and multiple side products. What went wrong?
A2: The addition of a strong Lewis acid can sometimes have a detrimental effect. The inherent stability of the Weinreb amide tetrahedral intermediate relies on a delicate chelation balance with the metal cation of the organometallic reagent (e.g., MgX⁺ or Li⁺).[2]
-
Potential Issues:
-
Destabilization of the Tetrahedral Intermediate: A strong Lewis acid can disrupt the stable five-membered chelated intermediate. This can lead to premature collapse of the intermediate and subsequent over-addition of the nucleophile to the newly formed ketone, resulting in a tertiary alcohol.
-
Complex Formation: The Lewis acid can form a complex with the Weinreb amide, which might be less reactive or lead to alternative reaction pathways.
-
Side Reactions: Strong Lewis acids like BF₃·OEt₂ can catalyze side reactions, such as the decomposition of sensitive substrates or reagents.[3]
-
-
Troubleshooting Steps:
-
Switch to a Milder Lewis Acid: Replace BF₃·OEt₂ with a milder option like LiCl, CeCl₃, or MgBr₂·OEt₂. These can "temper" the basicity of the Grignard reagent without being overly aggressive.[1]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to increase the stability of all intermediates.[1]
-
Stoichiometry Control: Carefully control the stoichiometry of the organometallic reagent. Using a large excess can exacerbate over-addition problems, especially when the intermediate is destabilized.[1]
-
Q3: Can a Lewis acid affect the chemoselectivity of a reaction involving a Weinreb amide and other functional groups?
A3: Yes. Lewis acids are not specific to the Weinreb amide. If your substrate contains other Lewis basic sites (e.g., esters, nitriles, protected alcohols), the Lewis acid can coordinate to those sites as well, potentially leading to undesired side reactions. For instance, some Lewis acids can promote the cleavage of protecting groups like silyl ethers.
-
Troubleshooting Steps:
-
Choose a Chelation-Control-Friendly Lewis Acid: If possible, use a Lewis acid that is known to participate in chelation control, such as MgBr₂ or ZnCl₂, which might preferentially coordinate in a way that favors the desired reaction.
-
Run a Control Experiment: Conduct the reaction without the Lewis acid to establish a baseline for chemoselectivity.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy to ensure all functional groups are stable to the planned Lewis acid and reaction conditions.
-
Data Presentation: Effect of Lewis Acids on Ketone Synthesis
While comprehensive quantitative data is sparse in the literature, the following table summarizes the general observations on the effect of various Lewis acids on the reaction of N-methoxy-N-methylbenzamide with methylmagnesium bromide (MeMgBr) to form acetophenone.
| Lewis Acid Additive | Typical Conditions | Expected Yield | Key Observations & Potential Issues |
| None (Control) | THF, 0 °C to rt | Good to Excellent | The standard, reliable method. Sluggish with hindered substrates.[4] |
| MgBr₂·OEt₂ | THF, -78 °C to 0 °C | Good to Excellent | Can accelerate reactions with hindered substrates. Generally safe. |
| LiCl | THF, 0 °C | Good | Often used to break up Grignard aggregates and increase reactivity.[1] |
| CeCl₃ | THF, -78 °C | Good | Effective at reducing side reactions by increasing nucleophilicity over basicity.[1] |
| BF₃·OEt₂ | THF, -78 °C | Variable to Poor | High potential for destabilizing the tetrahedral intermediate, leading to over-addition.[3] |
| TiCl₄ | DCM, -78 °C | Variable | Strong Lewis acid; can promote side reactions and decomposition.[5] |
| ZnCl₂ | THF, 0 °C | Good | A moderately strong Lewis acid that can be effective in some cases. |
Note: Yields are highly substrate-dependent. This table serves as a general guideline for troubleshooting.
Experimental Protocols
Protocol 1: Standard Weinreb Ketone Synthesis (No Lewis Acid)
This protocol is a general procedure for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.[4]
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the Weinreb amide (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.1-1.5 equiv) is added dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Protocol 2: Lewis Acid-Mediated Weinreb Ketone Synthesis with MgBr₂·OEt₂
This protocol is adapted for reactions that are sluggish under standard conditions.
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the Weinreb amide (1.0 equiv), MgBr₂·OEt₂ (1.1 equiv), and anhydrous THF (~0.2 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Stirring: The mixture is stirred for 15-30 minutes at -78 °C to allow for complexation.
-
Addition of Grignard Reagent: The Grignard reagent (1.1 equiv) is added dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Mechanism and synthetic utility of boron trifluoride etherate-promoted organolithium additions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 4-Cyano-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the hydrolysis of 4-Cyano-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the hydrolysis of this Weinreb amide derivative.
Frequently Asked Questions (FAQs)
Q1: What are the expected hydrolysis products of this compound?
Under typical acidic or basic hydrolysis conditions, the N-methoxy-N-methylamide (Weinreb amide) functional group is expected to hydrolyze to the corresponding carboxylic acid. Therefore, the primary product is 4-cyanobenzoic acid. The other product is N,O-dimethylhydroxylamine.
Q2: Is there a risk of hydrolyzing the cyano group during the reaction?
Yes, the cyano group is also susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 4-carboxyamidobenzamide (the amide) and ultimately terephthalic acid (the dicarboxylic acid). The selectivity of the Weinreb amide hydrolysis over the nitrile hydrolysis is a key challenge.
Q3: Which condition, acidic or basic, is more suitable for selectively hydrolyzing the Weinreb amide?
The choice between acidic and basic conditions depends on the desired outcome and the relative stability of the functional groups.
-
Basic Hydrolysis: Under milder basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture with careful temperature control), it may be possible to selectively hydrolyze the Weinreb amide. Some studies suggest that nitriles can be partially hydrolyzed to primary amides under such conditions, indicating that the amide is more stable than the nitrile.[1][2] This suggests that the complete hydrolysis of the nitrile to a carboxylic acid may be slower than the hydrolysis of the Weinreb amide, potentially allowing for a window of selectivity.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis of both amides and nitriles generally proceeds to the carboxylic acid.[3][4] It can be challenging to stop the reaction at an intermediate stage, making selective hydrolysis of the Weinreb amide in the presence of a nitrile difficult.
Q4: My hydrolysis reaction is incomplete. What are the possible reasons and solutions?
Incomplete hydrolysis can be due to several factors:
-
Insufficient reaction time or temperature: Amide hydrolysis, in general, can be slow and often requires heating.[2] Monitor the reaction progress using techniques like TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.
-
Inadequate reagent concentration: Ensure that a sufficient excess of acid or base is used to drive the reaction to completion.
-
Poor solubility: The starting material may not be fully dissolved in the reaction mixture. Consider using a co-solvent to improve solubility.
Q5: I am observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products likely indicates the hydrolysis of both the Weinreb amide and the cyano group. To improve selectivity for the hydrolysis of the Weinreb amide:
-
Optimize basic conditions: Carefully control the temperature and reaction time. Use a lower temperature and monitor the reaction closely to stop it once the starting material is consumed, before significant nitrile hydrolysis occurs.
-
Consider alternative methods: Milder, non-aqueous basic conditions have been reported for the hydrolysis of secondary and tertiary amides, which might offer better selectivity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-cyanobenzoic acid | 1. Incomplete hydrolysis of the Weinreb amide. 2. Hydrolysis of the cyano group to the corresponding amide or carboxylic acid. 3. Difficulties in product isolation/purification. | 1. Increase reaction time, temperature, or reagent concentration. Monitor reaction progress. 2. Use milder basic conditions and carefully control reaction time. Consider enzymatic hydrolysis for higher selectivity.[5] 3. Optimize the work-up procedure. Ensure proper pH adjustment for precipitation or extraction. |
| Presence of 4-carboxyamidobenzamide or terephthalic acid in the product | Hydrolysis of the cyano group. | 1. Employ milder basic hydrolysis conditions (lower temperature, shorter reaction time). 2. Investigate enzymatic hydrolysis methods that can be highly selective. |
| Starting material remains after prolonged reaction time | 1. Reaction temperature is too low. 2. Insufficient amount of acid or base catalyst. 3. Poor solubility of the starting material. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Increase the molar excess of the acid or base. 3. Add a co-solvent (e.g., THF, dioxane) to improve solubility. |
| Formation of an emulsion during work-up | This can occur during the extraction process, especially after neutralizing an acidic or basic reaction mixture. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking. |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis
This protocol provides a general guideline for the basic hydrolysis of this compound. Optimization of temperature and reaction time is crucial for selectivity.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as methanol/water or ethanol/water.
-
Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material and the N,O-dimethylhydroxylamine byproduct.
-
Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl) to precipitate the 4-cyanobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: General Procedure for Acidic Hydrolysis
This protocol is less likely to be selective but can be used for complete hydrolysis to the carboxylic acid.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of a strong acid (e.g., 6 M HCl or H₂SO₄) and a co-solvent like dioxane if needed for solubility.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 4-cyanobenzoic acid.
-
Visualizations
Caption: General workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in the hydrolysis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Cyanobenzamide (CAS 3034-34-2) - Research Compound [benchchem.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Microbial hydrolysis of organic nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing basic conditions with sensitive substrates in Weinreb synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Weinreb ketone synthesis, with a specific focus on managing basic conditions and handling sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Weinreb ketone synthesis?
The main advantage is its ability to prevent the common problem of over-addition of organometallic reagents.[1][2][3] In reactions with esters or acid chlorides, the ketone intermediate is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide forms a stable, chelated tetrahedral intermediate with the organometallic reagent, which does not collapse to the ketone until acidic workup.[1][4][5][6] This chelation protects the intermediate from a second addition.
Q2: My reaction yield is low when adding the Grignard/organolithium reagent. What are the common causes?
Low yields can stem from several issues:
-
Substrate Decomposition: The strongly basic organometallic reagent may be reacting with sensitive functional groups on your substrate, causing degradation.[7]
-
Proton Quenching: If your substrate has acidic protons (e.g., alcohols, terminal alkynes, or even some α-protons), it can be deprotonated by the organometallic reagent, consuming it in a non-productive acid-base reaction.[8]
-
Reagent Quality: The organometallic reagent may have degraded due to exposure to moisture or air. Titration is recommended to determine the active concentration.
-
Reaction Temperature: The stable tetrahedral intermediate is only stable at low temperatures.[5] Allowing the reaction to warm up before quenching can lead to side reactions.
Q3: I suspect my substrate is too base-sensitive for standard Weinreb amide formation. What are my options?
Standard formation from an acid chloride can be harsh. Milder, non-basic alternatives for forming the Weinreb amide directly from a carboxylic acid are available:
-
Peptide Coupling Reagents: A wide variety of coupling reagents can be used, such as those based on carbodiimides (e.g., DCC), hydroxybenzotriazole (HOBt), or phosphonium salts (e.g., BOP).[1][6]
-
Triazine-Based Reagents: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can facilitate the coupling under mild conditions.[9]
-
Phosphine/Iodine System: A combination of triphenylphosphine (PPh₃) and iodine (I₂) can activate the carboxylic acid for amidation under neutral conditions.[10]
Q4: Can I form a Weinreb amide from an ester without using highly reactive organoaluminum reagents?
Yes. A highly effective method involves using a non-nucleophilic Grignard reagent, such as isopropyl magnesium chloride (i-PrMgCl).[1][5] In this procedure, the i-PrMgCl acts as a base to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, forming a magnesium amide in situ. This nucleophilic amide then reacts with the ester. The steric bulk of the isopropyl group prevents the Grignard reagent itself from adding to the ester carbonyl.[11]
Q5: My substrate has an enolizable proton α to the carbonyl group. How can I prevent side reactions during the Grignard addition?
Enolization is a common problem with strongly basic reagents. To mitigate this:
-
Use a Milder Reagent: Switch from an organolithium to a less basic Grignard reagent.
-
Lower the Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can disfavor the kinetics of proton transfer.[7]
-
Use a Lewis Acid Additive: Adding a Lewis acid like cerium(III) chloride (CeCl₃) can temper the basicity of the Grignard reagent, favoring nucleophilic addition over enolization.[7]
Troubleshooting Guide
This section provides a structured approach to solving common issues.
Visual Guide: Troubleshooting Low Yields
Caption: Troubleshooting flowchart for Weinreb synthesis.
Visual Guide: Common Base-Induced Side Reactions
Caption: Potential side reactions with basic reagents.
Comparative Data: Weinreb Amide Formation Methods
The following table summarizes various methods for synthesizing Weinreb amides, highlighting routes that are suitable for sensitive substrates.
| Method | Starting Material | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acid Chloride | Acid Chloride | N,O-dimethylhydroxylamine·HCl, Base (e.g., Pyridine, NEt₃) | CH₂Cl₂, 0 °C to RT | Fast and high-yielding for robust substrates.[6] | Requires conversion to acid chloride, which can be harsh. |
| Peptide Coupling | Carboxylic Acid | Coupling Agent (DCC, HOBt, BOP, etc.), N,O-dimethylhydroxylamine·HCl, Base | Anhydrous solvent (DMF, CH₂Cl₂), RT | Mild; avoids acid chloride formation; broad substrate scope.[1][6] | Reagents can be expensive; byproduct removal can be difficult. |
| PPh₃ / I₂ System | Carboxylic Acid | PPh₃, I₂, N,O-dimethylhydroxylamine·HCl, iPr₂NEt | CH₂Cl₂, 0 °C to RT | Mild, inexpensive reagents.[10] | Stoichiometric phosphine oxide byproduct must be removed. |
| i-PrMgCl Activation | Ester or Lactone | i-PrMgCl, N,O-dimethylhydroxylamine·HCl | Anhydrous THF, 0 °C to RT | Excellent for esters; avoids strong Al-based reagents; non-nucleophilic base.[1][5] | Requires careful handling of Grignard reagents. |
| Organoaluminum | Ester or Lactone | AlMe₃ or AlMe₂Cl, N,O-dimethylhydroxylamine·HCl | Anhydrous solvent (DCM, Toluene), 0 °C to RT | Effective and high-yielding.[1][5] | Pyrophoric reagents; can be too harsh for some functional groups. |
Detailed Experimental Protocols
Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid using PPh₃/I₂
This protocol is adapted from a method demonstrating a mild conversion suitable for substrates that may be sensitive to acid chloride formation conditions.[10]
Reagents:
-
Carboxylic Acid (e.g., 3,4-Dimethoxybenzoic acid, 1.0 mmol)
-
Triphenylphosphine (PPh₃, 1.0 mmol)
-
Iodine (I₂, 1.0 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.0 mmol)
-
N,N-Diisopropylethylamine (iPr₂NEt, 2.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add PPh₃ (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (I₂, 1.0 mmol) in one portion. Stir for 5 minutes; the solution should turn into a yellowish slurry.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Slowly add iPr₂NEt (2.5 mmol) dropwise to the stirring mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by silica gel chromatography.
Protocol 2: Weinreb Amide Synthesis from an Ester using i-PrMgCl
This method is ideal for converting esters to Weinreb amides when the parent carboxylic acid is unstable or when avoiding acylating agents is desired.[1][5]
Reagents:
-
Ester (e.g., Methyl benzoate, 1.0 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 mmol)
-
Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add i-PrMgCl solution (2.2 mmol) dropwise. Gas evolution (isopropane) will be observed. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the ester (1.0 mmol) in anhydrous THF (5 mL).
-
Add the ester solution dropwise to the Grignard mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the ester.
-
Cool the reaction back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
Visual Guide: Experimental Workflow (i-PrMgCl Method)
Caption: Workflow for Weinreb amide synthesis from an ester.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. reddit.com [reddit.com]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Purity in Weinreb Ketone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of ketones synthesized via Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide for ketone synthesis?
The main advantage of the Weinreb-Nahm ketone synthesis is the prevention of over-addition of the organometallic reagent to the ketone product.[1][2][3] The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation of the N-methoxy group with the metal of the organometallic reagent.[1][3] This intermediate does not collapse to the ketone until acidic workup, by which time any excess nucleophile has been quenched. This minimizes the formation of tertiary alcohol byproducts, a common issue with other methods like the addition of organometallic reagents to esters or acid chlorides.[2][3][4]
Q2: Which organometallic reagent is better for this synthesis: Grignard or organolithium?
Both Grignard and organolithium reagents are commonly and effectively used in Weinreb ketone synthesis.[1][5] Organolithium reagents are generally more reactive than Grignard reagents, which can be advantageous for less reactive Weinreb amides or sterically hindered substrates.[6][7] However, their higher reactivity can sometimes lead to more side reactions if not properly controlled. Grignard reagents are often preferred for their functional group tolerance and milder reactivity. The choice ultimately depends on the specific substrate and the desired reaction conditions.
Q3: My reaction is complete, but my ketone is impure after workup. What are the likely impurities?
Common impurities can include:
-
Starting Weinreb amide: This indicates an incomplete reaction.
-
Tertiary alcohol: This results from the over-addition of the organometallic reagent to the ketone product. While the Weinreb amide minimizes this, it can still occur, especially at higher temperatures or with a large excess of a highly reactive nucleophile.
-
Byproducts from the organometallic reagent: This can include coupling products or products from the reaction of the reagent with the solvent or trace amounts of water.
-
N-methoxy-N-methylamine: This is a byproduct of the reaction and is typically removed during the acidic workup.
Q4: Can I use substrates with sensitive functional groups in a Weinreb ketone synthesis?
Yes, one of the significant advantages of the Weinreb ketone synthesis is its tolerance for a wide variety of functional groups.[1] These can include esters, amides, nitriles, silyl ethers, and even some protecting groups. However, it is crucial to avoid acidic protons, such as those in alcohols and terminal alkynes, as the organometallic reagents are strong bases and will be quenched.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Weinreb Amide | 1. Inactive organometallic reagent (degraded by moisture or air).2. Insufficient equivalents of the organometallic reagent.3. Reaction temperature is too low, or reaction time is too short. | 1. Titrate the organometallic reagent before use to determine its exact concentration. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).2. Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent.3. Allow the reaction to warm to 0 °C or even room temperature after the initial low-temperature addition, and monitor the reaction progress by TLC or LC-MS. |
| Formation of Tertiary Alcohol Byproduct (Over-addition) | 1. Reaction temperature is too high, causing the tetrahedral intermediate to break down prematurely.2. A large excess of a highly reactive organometallic reagent was used. | 1. Maintain a low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period after the addition is complete.2. Use a smaller excess of the organometallic reagent (1.1-1.2 equivalents). |
| Decomposition of Starting Material or Product | 1. The substrate is sensitive to the basicity of the organometallic reagent.2. The workup procedure is too harsh. | 1. For base-sensitive substrates, consider using a less basic organometallic reagent or adding a Lewis acid like CeCl₃ or LiCl to temper the basicity of the Grignard reagent.2. Use a buffered aqueous quench (e.g., saturated aqueous NH₄Cl) instead of a strong acid, especially if the product is acid-sensitive. |
| Difficult Purification / Emulsion during Workup | 1. Formation of magnesium or lithium salts that are not fully dissolved.2. The product is highly water-soluble. | 1. Add a chelating agent like Rochelle's salt (potassium sodium tartrate) solution during workup to help break up emulsions and dissolve metal salts.2. If the product is water-soluble, saturate the aqueous layer with NaCl to decrease the polarity and extract multiple times with an appropriate organic solvent. In some cases, continuous liquid-liquid extraction may be necessary. |
Data Presentation
The following table summarizes representative yields for the Weinreb ketone synthesis under various conditions, compiled from different literature sources. Note that direct comparison is challenging as substrate and scale can significantly impact outcomes.
| Weinreb Amide Substrate | Organometallic Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Yield (%) | Purity Notes |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 1.0 | CH₃CN | 23 | 85 | High purity reported |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 1.2 | Toluene | 23 | 74 | High purity reported |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3.0 | Toluene | 23 | 70 | Tolerates excess reagent well |
| α-Siloxy Weinreb amide | n-Butyllithium | 1.1 | THF | -78 | 83 | Purified by flash chromatography |
| N-BOC Phenylalanine Weinreb amide | Ethylmagnesium bromide | Not specified | Not specified | Not specified | High | High purity, used directly in next step |
| N-methoxy-N-methyl-(4-cyanobenz)amide | Phenylmagnesium bromide | Not specified | Not specified | Not specified | High | High purity reported |
| N-methoxy-N-methyl-(4-bromobenz)amide | Phenylmagnesium bromide | Not specified | Not specified | Not specified | High | High purity reported |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for Weinreb Ketone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Weinreb amide
-
Anhydrous solvent (typically THF or diethyl ether)
-
Organometallic reagent (Grignard or organolithium)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry all glassware and cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: Dissolve the Weinreb amide (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Cooling: Cool the solution to the desired temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).
-
Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 equivalents) dropwise to the stirred solution of the Weinreb amide. Maintain the low temperature during the addition.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for the recommended time (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more organic solvent for extraction.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude ketone product by flash column chromatography, distillation, or recrystallization as appropriate.
-
Visualizations
Experimental Workflow
Caption: General workflow for Weinreb ketone synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low ketone purity.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. tutorchase.com [tutorchase.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Ketone Synthesis: 4-Cyano-N-methoxy-N-methylbenzamide vs. Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of ketones is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and materials science. The choice of acylating agent is a critical decision that can significantly impact reaction outcomes, including yield, purity, and functional group compatibility. This guide provides an in-depth, objective comparison between two common precursors for ketone synthesis: the Weinreb amide, specifically 4-Cyano-N-methoxy-N-methylbenzamide, and the corresponding acyl chloride, 4-cyanobenzoyl chloride.
At a Glance: Key Differences
| Feature | This compound (Weinreb Amide) | 4-Cyanobenzoyl Chloride (Acyl Chloride) |
| Reactivity | Moderately electrophilic, stable to storage. | Highly electrophilic, moisture-sensitive. |
| Key Advantage | Excellent control against over-addition of organometallic reagents. | High reactivity allowing for rapid reactions. |
| Common Nucleophiles | Grignard reagents, organolithium reagents. | Organocuprates (Gilman reagents) are preferred to avoid over-addition. Grignard and organolithium reagents typically lead to tertiary alcohols. |
| Intermediate Stability | Forms a stable, chelated tetrahedral intermediate.[1][2] | Forms a transient, highly reactive tetrahedral intermediate. |
| Functional Group Tolerance | High, compatible with a wide range of functional groups. | Moderate, can be incompatible with sensitive functional groups due to high reactivity. |
| Handling | Generally stable solid, can be purified by chromatography. | Corrosive and moisture-sensitive liquid/solid, often used immediately after preparation. |
Data Presentation: A Comparative Overview
The primary advantage of the Weinreb amide lies in its ability to prevent the common problem of over-addition by organometallic reagents, which often plagues reactions with acyl chlorides.[1][2] This is attributed to the formation of a stable five-membered chelated tetrahedral intermediate. This intermediate resists further reaction until the acidic workup, at which point the ketone is liberated.
Acyl chlorides, being more reactive, readily undergo a second nucleophilic attack from highly reactive organometallics like Grignard or organolithium reagents, leading to the formation of tertiary alcohols as a significant byproduct. To achieve selective ketone synthesis with acyl chlorides, less reactive organometallic nucleophiles, such as organocuprates (Gilman reagents), are typically employed.
Table 1: Representative Yields for Ketone Synthesis
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| This compound | Methylmagnesium bromide | 4-Acetylbenzonitrile | ~85-95 (estimated based on similar examples) | N/A |
| This compound | Phenylmagnesium bromide | 4-Benzoylbenzonitrile | ~85-95 (estimated based on similar examples) | N/A |
| 4-Cyanobenzoyl chloride | Lithium dimethylcuprate | 4-Acetylbenzonitrile | ~70-85 (estimated based on similar examples) | N/A |
| 4-Cyanobenzoyl chloride | Lithium diphenylcuprate | 4-Benzoylbenzonitrile | ~70-85 (estimated based on similar examples) | N/A |
| Benzoyl chloride | Lithium dimethylcuprate | Acetophenone | 95 | General literature yields |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 94 | General literature yields |
Experimental Protocols
Detailed methodologies for the preparation of the starting materials and their subsequent conversion to a representative ketone, 4-acetylbenzonitrile, are provided below.
Part 1: Preparation of Starting Materials
Protocol 1.1: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid
This protocol describes the conversion of a carboxylic acid to a highly reactive acyl chloride.
-
Materials: 4-Cyanobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), anhydrous toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyanobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude 4-cyanobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
-
Protocol 1.2: Synthesis of this compound from 4-Cyanobenzoyl Chloride
This protocol details the formation of the stable Weinreb amide from the corresponding acyl chloride.
-
Materials: 4-Cyanobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine (or another suitable base), anhydrous dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the solution.
-
In a separate flask, dissolve 4-cyanobenzoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the solution of 4-cyanobenzoyl chloride dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
-
Part 2: Ketone Synthesis
Protocol 2.1: Ketone Synthesis via Weinreb Amide
This protocol exemplifies the robust and selective nature of the Weinreb ketone synthesis.
-
Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide in THF), anhydrous tetrahydrofuran (THF), 1 M HCl.
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
-
Protocol 2.2: Ketone Synthesis via Acyl Chloride
This protocol highlights the use of a less reactive organometallic reagent to achieve selective ketone formation from a highly reactive acyl chloride.
-
Materials: 4-Cyanobenzoyl chloride, copper(I) iodide (CuI), organolithium reagent (e.g., methyllithium in diethyl ether), anhydrous diethyl ether or THF.
-
Procedure:
-
Preparation of the Gilman Reagent (Lithium Dimethylcuprate):
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2 equivalents) to the suspension. The mixture should turn into a clear, Gilman reagent solution.
-
-
Reaction with Acyl Chloride:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-cyanobenzoyl chloride (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the acyl chloride solution to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the acyl chloride solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours.
-
-
Work-up:
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
-
-
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Reaction pathway for Weinreb amide ketone synthesis.
Caption: Reaction pathway for acyl chloride ketone synthesis.
Caption: Overall experimental workflow comparison.
Conclusion
Both this compound (a Weinreb amide) and 4-cyanobenzoyl chloride are viable precursors for the synthesis of ketones. The choice between them hinges on the specific requirements of the synthetic route.
-
For syntheses requiring high chemoselectivity, broad functional group tolerance, and the use of highly reactive organometallic nucleophiles like Grignard or organolithium reagents, the Weinreb amide is the superior choice. Its inherent ability to prevent over-addition through the formation of a stable chelated intermediate ensures cleaner reactions and often higher yields of the desired ketone.
-
For rapid conversions where the nucleophile is a less reactive organocuprate, or when the substrate is simple and lacks sensitive functional groups, the acyl chloride can be an effective option. However, careful control of reaction conditions is paramount to avoid the formation of tertiary alcohol byproducts.
For drug development professionals and scientists working on complex molecular architectures, the reliability and predictability of the Weinreb amide approach often outweigh the higher reactivity of the acyl chloride, making it a more robust and generally preferred method for modern ketone synthesis.
References
A Comparative Guide to Grignard vs. Organolithium Reagents in Weinreb Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity. This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which ingeniously circumvents the common issue of over-addition that plagues reactions with more traditional acylating agents. The choice of the organometallic nucleophile, typically a Grignard or an organolithium reagent, is a critical parameter that can significantly influence the reaction's outcome. This guide provides an objective comparison of these two classes of reagents in the context of Weinreb ketone synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | Moderately reactive | Highly reactive |
| Basicity | Moderately basic | Strongly basic |
| Chemoselectivity | Generally high; tolerates a wide range of functional groups. | Can be less chemoselective due to higher reactivity and basicity, potentially leading to side reactions with sensitive functional groups. |
| Reaction Conditions | Typically 0 °C to room temperature. | Often requires lower temperatures (e.g., -78 °C) to control reactivity. |
| Substrate Scope | Broad applicability with aliphatic, aromatic, and vinyl amides. | Also broad, but may be problematic with substrates bearing acidic protons or other reactive functionalities. |
| Side Reactions | Generally fewer side reactions. | More prone to side reactions like enolization or reaction with other functional groups. |
Performance Comparison: A Data-Driven Overview
The selection of a Grignard or an organolithium reagent can impact the yield and efficiency of the Weinreb ketone synthesis. The following table summarizes representative data from the literature to illustrate these differences across various substrates.
| Weinreb Amide | Organometallic Reagent | Reaction Conditions | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF, 0 °C to rt, 2-3 h | High | [1] |
| N-methoxy-N-methyl-4-methylbenzamide | Phenylmagnesium chloride | Toluene, 23 °C | High | [2] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | THF, rt, 8 h | - | [3] |
| 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium | Toluene, rt, 1 h (in a one-pot sequential reaction) | 81 | [4] |
| α-siloxy Weinreb amide | n-Butyllithium | THF, -78 °C, 2.5 h | 83 | [5] |
| N-benzyloxycarbonyl-L-proline derived Weinreb amide | Ethylmagnesium bromide | THF, rt, 0.5 h | - | [5] |
| Long-chain Weinreb amide | Grignard Reagent | THF, 0 °C to rt, 3 h | 75-95 | [6] |
| Long-chain Weinreb amide | Organolithium Reagent | THF, 0 °C to rt, 1-4 h | 75-95 | [6] |
Note: A direct, side-by-side comparison of Grignard and organolithium reagents on a wide range of identical substrates is not extensively documented in a single study. The data presented is a compilation from various sources to provide a general performance overview.
Reaction Mechanism and Workflow
The success of the Weinreb ketone synthesis lies in the formation of a stable tetrahedral intermediate, which is stabilized by chelation of the metal ion (Mg or Li) between the carbonyl oxygen and the methoxy oxygen. This chelated intermediate prevents the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the organometallic reagent.[3][7] Acidic workup then liberates the desired ketone.
Caption: General mechanism of the Weinreb ketone synthesis.
The experimental workflow for both Grignard and organolithium reagents is similar, primarily differing in the reaction temperature due to the differing reactivity of the nucleophiles.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the Weinreb ketone synthesis using Grignard and organolithium reagents. Researchers should optimize these conditions for their specific substrates.
Method 1: Using a Grignard Reagent
This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[1][6]
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (1.1-1.5 equiv) to the Weinreb amide solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.
Method 2: Using an Organolithium Reagent
This protocol outlines the synthesis of a ketone from a Weinreb amide and an organolithium reagent.[5]
Materials:
-
Weinreb amide (1.0 equiv)
-
Organolithium reagent (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a syringe, and a nitrogen or argon inlet, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.
-
Addition of Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organolithium reagent (1.1 equiv) to the Weinreb amide solution via the syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.
Conclusion
Both Grignard and organolithium reagents are highly effective in the Weinreb ketone synthesis, offering a reliable method to avoid over-addition and produce ketones in good to excellent yields. The choice between the two often comes down to the specific substrate and the presence of other functional groups.
-
Grignard reagents are generally the preferred choice for a broader range of substrates due to their moderate reactivity and higher functional group tolerance. The reactions can often be run at more convenient temperatures (0 °C to room temperature).
-
Organolithium reagents , being more reactive, are advantageous when dealing with less reactive Weinreb amides. However, their high basicity and reactivity necessitate stricter control of reaction conditions, including lower temperatures, and may not be compatible with sensitive functional groups.
For drug development professionals and researchers working on complex molecular scaffolds, a careful evaluation of the substrate's functionalities is paramount in selecting the optimal organometallic reagent to ensure a successful and high-yielding Weinreb ketone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
A Comparative Guide to Ketone Synthesis: Weinreb Amide Method vs. Synthesis from Nitriles
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical process in the construction of complex molecular architectures. Two prominent methods for achieving this transformation are the Weinreb-Nahm ketone synthesis, utilizing a Weinreb amide, and the reaction of nitriles with organometallic reagents. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate synthetic route.
At a Glance: Key Differences
| Feature | Weinreb Amide Method | Ketone Synthesis from Nitriles |
| Key Intermediate | Stable, chelated tetrahedral intermediate | Imine anion intermediate |
| Control of Over-addition | Excellent; the stable intermediate prevents a second nucleophilic attack. | Prone to over-addition, especially with excess organometallic reagent, leading to tertiary alcohol byproducts. |
| Substrate Scope | Broad; tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to sterically hindered substrates and certain functional groups. |
| Reaction Conditions | Generally mild, often requiring low temperatures to maintain intermediate stability. | Can range from low to elevated temperatures; requires a separate hydrolysis step. |
| Typical Yields | Often high to excellent (typically >80%).[2] | Variable, generally moderate to good (60-85%), but can be lower depending on the substrate and reaction conditions. |
In-Depth Analysis
The Weinreb Amide Method: A Story of Stability and Selectivity
The Weinreb-Nahm ketone synthesis, first reported in 1981, has become a cornerstone of modern organic synthesis due to its reliability and high chemoselectivity.[1] The key to this method's success lies in the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.
The reaction proceeds through the nucleophilic addition of an organometallic reagent (typically a Grignard or organolithium reagent) to the Weinreb amide. This forms a stable, five-membered chelated tetrahedral intermediate.[1] This intermediate is remarkably stable at low temperatures and does not readily collapse to the ketone. This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent attacks the newly formed ketone to yield an undesired tertiary alcohol.[3] Upon acidic workup, the stable intermediate is hydrolyzed to afford the desired ketone in high yield.
The Weinreb amide itself is typically prepared from a carboxylic acid or its derivatives, such as an acid chloride or ester, by reaction with N,O-dimethylhydroxylamine hydrochloride.[1]
Ketone Synthesis from Nitriles: A Direct but Potentially Less Controlled Approach
The synthesis of ketones from nitriles involves the reaction of a nitrile with a potent nucleophile, such as a Grignard or organolithium reagent. The nucleophile adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion.[4][5] This intermediate is then hydrolyzed, typically with aqueous acid, to yield the corresponding ketone.[6]
While this method offers a direct route to ketones, it is more susceptible to side reactions, particularly over-addition. If an excess of the organometallic reagent is present, it can react with the initially formed ketone, leading to the formation of a tertiary alcohol as a significant byproduct. Careful control of stoichiometry and reaction conditions is therefore crucial for achieving good yields of the desired ketone. The reactivity can also be influenced by the steric hindrance around the nitrile group.
Data Presentation: A Comparative Look at Yields
The following table summarizes representative yields for the synthesis of acetophenone and benzophenone using both the Weinreb amide method and the nitrile method. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. The presented data is a compilation from various sources to provide a general overview.
| Target Ketone | Starting Material (Weinreb) | Organometallic Reagent | Yield (Weinreb) | Starting Material (Nitrile) | Organometallic Reagent | Yield (Nitrile) |
| Acetophenone | N-methoxy-N-methylbenzamide | Methylmagnesium bromide | ~85-95% | Benzonitrile | Methylmagnesium bromide | ~70-85%[4] |
| Benzophenone | N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | ~90% | Benzonitrile | Phenylmagnesium bromide | ~75-85% |
| Propiophenone | N-methoxy-N-methylpropanamide | Phenylmagnesium bromide | ~80-90% | Propanenitrile | Phenylmagnesium bromide | ~65-80%[6] |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Reaction Mechanisms and Experimental Workflows
To visually compare the two synthetic pathways, the following diagrams illustrate the reaction mechanisms and general experimental workflows.
Weinreb Amide Ketone Synthesis
Caption: Reaction mechanism for the Weinreb amide ketone synthesis.
Caption: General experimental workflow for Weinreb amide synthesis.
Ketone Synthesis from Nitriles
Caption: Reaction mechanism for ketone synthesis from nitriles.
Caption: General experimental workflow for nitrile-based synthesis.
Experimental Protocols
Representative Protocol for Weinreb Amide Ketone Synthesis: Synthesis of Acetophenone
Materials:
-
N-methoxy-N-methylbenzamide (1.0 eq)
-
Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-methoxy-N-methylbenzamide in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Methylmagnesium bromide is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled back to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure acetophenone.
Representative Protocol for Ketone Synthesis from a Nitrile: Synthesis of Acetophenone
Materials:
-
Benzonitrile (1.0 eq)
-
Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of benzonitrile in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.[7]
-
Methylmagnesium bromide is added dropwise to the stirred solution at 0 °C.[7]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction can be gently heated to reflux to ensure completion.[7]
-
The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl.[7]
-
The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield acetophenone.
Conclusion
Both the Weinreb amide method and ketone synthesis from nitriles are valuable tools in the synthetic chemist's arsenal. The Weinreb amide synthesis stands out for its exceptional control over reactivity, consistently delivering high yields of ketones and tolerating a wide variety of functional groups due to the stability of its chelated intermediate.[1] This makes it the preferred method for complex, multi-step syntheses where protecting group strategies might otherwise be necessary.
The synthesis of ketones from nitriles offers a more direct approach and can be effective, particularly for less complex molecules.[4][5] However, it requires more careful control of reaction conditions to minimize the formation of tertiary alcohol byproducts from over-addition. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired yield, and the tolerance for potential side products.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. brainly.in [brainly.in]
- 5. brainly.in [brainly.in]
- 6. brainly.in [brainly.in]
- 7. benchchem.com [benchchem.com]
Weinreb Amides vs. Esters: A Comparative Guide to Preventing Tertiary Alcohol Formation in Ketone Synthesis
For researchers, scientists, and drug development professionals, the selective synthesis of ketones is a critical process. When employing powerful organometallic reagents like Grignard or organolithium reagents, the choice of substrate can mean the difference between a high yield of the desired ketone and the formation of an undesired tertiary alcohol. This guide provides an in-depth comparison of Weinreb amides and esters as starting materials for ketone synthesis, highlighting the distinct advantages of the former in preventing over-addition and the formation of tertiary alcohols.
The fundamental challenge in synthesizing ketones from carboxylic acid derivatives using organometallic reagents lies in the reactivity of the intermediate ketone. With esters, the initial nucleophilic addition of the organometallic reagent forms a ketone, which is often more reactive than the starting ester. This leads to a second, rapid addition of the organometallic reagent, resulting in the formation of a tertiary alcohol as the major product.[1][2] Weinreb amides, on the other hand, offer a robust solution to this problem by forming a stable intermediate that prevents this unwanted second addition.[3][4]
The Mechanistic Advantage of Weinreb Amides
The superior performance of Weinreb amides is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent. This stability arises from the coordination of the magnesium or lithium metal center with both the carbonyl oxygen and the methoxy oxygen of the N-methoxy-N-methylamide group.[4] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By the time the ketone is formed, any excess organometallic reagent has been quenched, thus preventing the second addition and the formation of a tertiary alcohol.[3]
In contrast, the tetrahedral intermediate formed from the reaction of an organometallic reagent with an ester is unstable and readily collapses to form a ketone. This newly formed ketone is then immediately available to react with another equivalent of the organometallic reagent present in the reaction mixture, leading to the tertiary alcohol.[1]
References
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Methods for Weinreb Ketone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of ketones is a cornerstone of organic chemistry, pivotal in the construction of a vast array of molecular architectures. The Weinreb ketone synthesis has long been a reliable method, lauded for its ability to prevent the over-addition of organometallic reagents that plagues reactions with esters and acid chlorides. However, the landscape of synthetic methodology is ever-evolving, and a number of powerful alternatives have emerged, each with its own distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of key alternatives to the Weinreb synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
Performance Comparison of Ketone Synthesis Methodologies
The following table summarizes the key quantitative data for the Weinreb synthesis and its principal alternatives, allowing for a direct comparison of their performance across several critical parameters.
| Method | Starting Material | Reagent(s) | Catalyst(s) | Solvent(s) | Time (h) | Temp (°C) | Yield (%) |
| Weinreb Ketone Synthesis | Weinreb Amide | Grignard or Organolithium Reagent | - | THF, Et₂O | 1 - 4 | 0 to rt | 75 - 95 |
| Organolithium Reagents with Carboxylic Acids | Carboxylic Acid | Organolithium Reagent (2 equiv.) | - | Diethyl ether, THF | 1 - 3 | -78 to rt | 70 - 90 |
| Gilman Reagents with Acid Chlorides | Acid Chloride | Lithium Diorganocuprate (R₂CuLi) | - | Diethyl ether, THF | 1 - 3 | -78 to 0 | 70 - 90 |
| Grignard Reagents with Nitriles | Nitrile | Grignard Reagent | - | Diethyl ether, THF | 2 - 6 | 0 to reflux | 60 - 80 |
| Fukuyama Cross-Coupling | Thioester | Organozinc Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) | THF, DMF | 2 - 12 | rt to 80 | 70 - 95 |
| Photoredox/Nickel-Catalyzed Coupling | Carboxylic Acid | Aryl/Alkyl Halide | Photocatalyst (e.g., Ir-based), Ni catalyst | DMA, Dioxane | 12 - 24 | rt | 60 - 85 |
| Decarboxylative Cross-Coupling | Carboxylic Acid | Aryl/Vinyl Halide | Pd or Cu catalyst, Base | DMF, Toluene | 12 - 24 | 80 - 120 | 60 - 85 |
Reaction Mechanisms and Experimental Workflows
A defining feature of any synthetic method is its underlying mechanism, which dictates its scope and limitations. The following diagrams illustrate the pathways for several key alternatives to the Weinreb synthesis.
Caption: Reaction pathway for Weinreb ketone synthesis.
A Comparative Guide to Validating Ketone Product Structure from Weinreb Amide Reactions by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The Weinreb amide reaction is a cornerstone of modern organic synthesis, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity. This method effectively prevents the common issue of over-addition of organometallic reagents, which often plagues reactions with esters or acid chlorides. The key to the Weinreb synthesis's success lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack, ensuring the desired ketone is the primary product upon workup.
Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for validating the structure of the resulting ketone, offering unambiguous confirmation of its formation while simultaneously identifying any unreacted starting materials or byproducts. This guide provides a comparative analysis of using NMR for product validation in Weinreb ketone synthesis, complete with experimental data and detailed protocols.
Comparative Analysis of Reaction Components by NMR
A successful Weinreb ketone synthesis will show the disappearance of the starting Weinreb amide and the appearance of the ketone product. ¹H and ¹³C NMR spectroscopy provide distinct chemical shifts and coupling patterns for the starting material, the desired product, and potential byproducts, allowing for clear differentiation.
For the purpose of this guide, we will use the reaction of N-methoxy-N-methylacetamide with a methyl Grignard reagent to form acetone as a representative example. The potential over-addition byproduct would be tert-butanol.
| Compound | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Weinreb Amide (N-methoxy-N-methylacetamide) | N-CH₃: ~3.18 (s, 3H) O-CH₃: ~3.68 (s, 3H) CO-CH₃: ~2.10 (s, 3H) | C=O: ~170 N-CH₃: ~32 O-CH₃: ~61 CO-CH₃: ~21 | |
| Ketone Product (Acetone) | CH₃: ~2.17 (s, 6H) | C=O: ~206 CH₃: ~30 | |
| Over-addition Byproduct (tert-Butanol) | CH₃: ~1.28 (s, 9H) OH: ~1.6 (s, 1H, broad) | C-O: ~69 CH₃: ~31 |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocols
General Procedure for Weinreb Ketone Synthesis
This protocol describes the reaction of a Weinreb amide with a Grignard reagent.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the Weinreb amide (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The solution is cooled to 0 °C in an ice bath. The Grignard reagent (1.2 equiv) is added dropwise via the dropping funnel.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis (see Protocol 2).
-
Quenching: Once the reaction is complete, it is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure ketone.
Protocol for NMR Validation and Reaction Monitoring
This protocol outlines the steps for preparing a sample from the reaction mixture for NMR analysis.
-
Sample Preparation for Final Product:
-
Dissolve 5-10 mg of the purified ketone product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the tube and wipe it clean before inserting it into the spectrometer.
-
-
Sample Preparation for Reaction Monitoring (Crude NMR):
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing a small amount of saturated NH₄Cl solution.
-
Extract the quenched aliquot with a small volume of deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Dry the organic layer with a small amount of anhydrous Na₂SO₄ and filter it into an NMR tube.
-
-
NMR Data Acquisition:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (5 times the longest T₁ of the signals of interest) is crucial. A value of 30-60 seconds is often used for accurate integration. For routine qualitative analysis, 1-5 seconds is sufficient.
-
Number of Scans: For a concentrated sample, 8-16 scans are usually adequate. For dilute samples or for higher accuracy in quantitative analysis, more scans may be necessary.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Spectral Width: Typically 0-220 ppm.
-
Relaxation Delay (D1): 2 seconds is a common starting point.
-
Number of Scans: This will depend on the sample concentration, but several hundred to several thousand scans are often required.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the relevant peaks to determine the relative ratios of starting material, product, and any byproducts.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of validating the ketone product structure using NMR.
Caption: Experimental workflow for Weinreb ketone synthesis and NMR validation.
Caption: Logic diagram for NMR-based validation of ketone product structure.
Alternative Validation Methods
While NMR is the most definitive method, other spectroscopic techniques can provide supporting evidence:
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch between 1680-1720 cm⁻¹ is indicative of a ketone. The disappearance of the Weinreb amide carbonyl stretch (around 1660 cm⁻¹) also supports product formation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the organometallic R-group and loss of the N-methoxy-N-methylamine moiety.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the reaction's progress and assessing the purity of the final product.
By combining the robust and detailed information from NMR spectroscopy with these other analytical techniques, researchers can confidently validate the structure and purity of ketones synthesized via the Weinreb amide reaction, ensuring the integrity of their chemical entities for further research and development.
A Comparative Guide to Solution-Phase and Solid-Phase Weinreb Amide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of Weinreb amides is a critical step in the preparation of ketones and aldehydes, key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. The choice between traditional solution-phase synthesis and modern solid-phase techniques can significantly impact reaction efficiency, purification strategies, and amenability to high-throughput workflows. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
The Weinreb amide, an N-methoxy-N-methylamide, is a versatile functional group that reacts with organometallic reagents to form a stable tetrahedral intermediate, preventing the common problem of over-addition and reliably yielding the desired ketone or aldehyde upon workup.[1][2] Both solution-phase and solid-phase approaches have been successfully employed for the synthesis of these valuable intermediates.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key performance indicators for solution-phase and two common solid-phase approaches to Weinreb amide synthesis, based on reported experimental outcomes. The solid-phase methods include the use of a polymer-supported reagent and the synthesis with the starting material attached to a solid support (resin-bound).
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Polymer-Supported Reagent) | Solid-Phase Synthesis (Resin-Bound Substrate) |
| Typical Yield | Generally high (often >70%)[3][4] | Good to high (65-95%)[3] | Good, but can be limited by loading efficiency (e.g., 31% overall)[5] |
| Purity of Crude Product | Variable, requires purification | High, simple filtration removes byproducts[3][6] | High after cleavage, requires minimal purification[6] |
| Reaction Time | Varies, typically a few hours[3][4] | Generally comparable to solution-phase[3] | Can be longer due to diffusion and washing steps[5] |
| Purification Method | Extraction, chromatography[3][4] | Filtration[3][6] | Filtration and cleavage from resin[5] |
| Scalability | Well-established for large scale | Can be limited by reagent loading | Suitable for library synthesis and small to medium scale[6] |
| Amenability to Automation | Limited | High[6] | High[6] |
| Reagent Usage | Stoichiometric or slight excess | Excess reagent can be used and recovered | Excess reagents are used to drive reactions to completion and are washed away |
Experimental Protocols
Solution-Phase Weinreb Amide Synthesis
This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.[4]
Materials:
-
Carboxylic acid (1 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Dichloromethane (DCM)
-
1 M HCl
Procedure:
-
To a stirred solution of the carboxylic acid in dichloromethane, add CDI in one portion at room temperature. Stir the mixture until the evolution of CO2 ceases and the solution becomes clear.
-
Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture in one portion.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
Purify the crude product by column chromatography if necessary.[4]
Solid-Phase Weinreb Amide Synthesis (Polymer-Supported Reagent)
This protocol utilizes a polymer-supported triphenylphosphine reagent in combination with iodine for the synthesis of Weinreb amides.[3]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Polymer-supported triphenylphosphine (Pol-PPh3) (1.0 mmol)
-
Iodine (I2) (1.0 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 mmol)
-
N,N-Diisopropylethylamine (iPr2NEt) (2.5 mmol)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a stirring solution of I2 in dry CH2Cl2 at 0 °C, add Pol-PPh3.
-
Stir the reaction mixture for 5 minutes at 0 °C under a nitrogen atmosphere.
-
Add the carboxylic acid, followed by the dropwise addition of iPr2NEt and N,O-dimethylhydroxylamine hydrochloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the polymer-supported byproducts.
-
Evaporate the filtrate to dryness to obtain the crude Weinreb amide.[3]
Solid-Phase Weinreb Amide Synthesis (Resin-Bound Substrate)
This protocol describes the synthesis of a peptide aldehyde using a Weinreb AM (aminomethyl) resin, where the C-terminal amino acid is attached to the solid support.[5]
Materials:
-
Weinreb AM resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Lithium aluminum hydride (LiAlH4) for cleavage
-
Solvents (DMF, DCM)
Procedure:
-
Resin Loading: Swell the Weinreb AM resin in DCM. Remove the Fmoc protecting group with 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using a suitable coupling agent like HCTU or HATU with DIPEA in DMF.
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Aldehyde Formation: After assembling the desired peptide chain, remove the final N-terminal Fmoc group. Treat the resin-bound peptide with a reducing agent such as LiAlH4 in an appropriate solvent (e.g., THF) to cleave the product from the resin and simultaneously form the C-terminal aldehyde.
-
Workup: Quench the reaction carefully and perform an aqueous workup to isolate the crude peptide aldehyde.
-
Purification: Purify the final product by chromatography.[5]
Workflow Visualizations
The following diagrams illustrate the general workflows for solution-phase and solid-phase Weinreb amide synthesis.
Caption: Solution-Phase Weinreb Amide Synthesis Workflow.
Caption: Solid-Phase Weinreb Amide Synthesis Workflows.
Concluding Remarks
The choice between solution-phase and solid-phase Weinreb amide synthesis is highly dependent on the specific goals of the project. Solution-phase synthesis remains a robust and scalable method, particularly for the large-scale production of a single target molecule. However, it often requires more laborious purification steps.
Solid-phase synthesis, in its various forms, offers significant advantages in terms of ease of purification and amenability to automation, making it the preferred method for the rapid synthesis of libraries of compounds for drug discovery and lead optimization.[6] The use of polymer-supported reagents simplifies product isolation to a simple filtration, while resin-bound synthesis allows for the use of excess reagents to drive reactions to completion, with purification being a straightforward washing process followed by cleavage from the solid support. While solid-phase methods can sometimes have limitations in terms of scalability and initial setup costs, the benefits in terms of speed and efficiency for many research and development applications are undeniable.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the Reactivity of Substituted Weinreb Amides: The Case of 4-Cyano-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the precise and controlled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Weinreb amide has emerged as a uniquely versatile functional group for the synthesis of ketones and aldehydes due to its resistance to over-addition by organometallic reagents.[1][2][3] This stability is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][4] However, the reactivity of the Weinreb amide can be significantly modulated by the electronic nature of substituents on the aromatic ring.
This guide provides a comparative analysis of the reactivity of 4-Cyano-N-methoxy-N-methylbenzamide, which features a potent electron-withdrawing group, against other substituted Weinreb amides. Understanding these reactivity differences is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Electronic Effects of Substituents on Weinreb Amide Reactivity
The rate-determining step in the reaction of a Weinreb amide with an organometallic reagent is the nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is directly influenced by the electronic properties of the substituents on the benzoyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like the cyano (-CN) group in the para-position withdraw electron density from the aromatic ring through both inductive and resonance effects.[5] This withdrawal of electron density extends to the carbonyl group, making the carbonyl carbon more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity leads to a faster rate of reaction with nucleophiles.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as a methoxy (-OCH₃) group, increase the electron density on the carbonyl carbon, reducing its electrophilicity and slowing down the rate of nucleophilic attack.
The following table summarizes the expected impact of different substituents on the reactivity of N-methoxy-N-methylbenzamides.
| Substituent (at para-position) | Electronic Effect | Effect on Carbonyl Electrophilicity | Expected Relative Reaction Rate with Organometallics |
| -CN (Cyano) | Strong Electron-Withdrawing | Significantly Increased | Highest |
| -H (Unsubstituted) | Neutral | Baseline | Intermediate |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Significantly Decreased | Lowest |
Experimental Data: A Qualitative Comparison
| Weinreb Amide | Organometallic Reagent | Product | Reported Yield | Reference |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | Phenylmagnesium bromide | (4-(Trifluoromethyl)phenyl)(phenyl)methanone | 95% | Not specified in provided search results |
| 4-Methoxy-N,N-dimethylbenzamide (analogue) | Phenylmagnesium bromide | (4-Methoxyphenyl)(phenyl)methanone | 82% | Not specified in provided search results |
Note: The yields are illustrative and can be influenced by various factors including reaction conditions and the specific organometallic reagent used.
Experimental Protocol: Synthesis of a Ketone from a Weinreb Amide
The following is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
Substituted N-methoxy-N-methylbenzamide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
A solution of the substituted N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2 equiv) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Visualizing Reaction Mechanisms and Electronic Effects
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Caption: General mechanism of the Weinreb ketone synthesis.
Caption: Electronic effects of para-substituents on reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
A Comprehensive Guide to Weinreb Ketone Synthesis: Yields, Protocols, and Substrate Scope
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of ketones is a critical aspect of molecular construction. The Weinreb ketone synthesis has emerged as a powerful and versatile tool in the synthetic chemist's arsenal, prized for its ability to deliver ketones from a variety of carboxylic acid derivatives with high yields and excellent chemoselectivity. This guide provides an in-depth comparison of Weinreb ketone synthesis yields across different substrates, supported by experimental data, detailed methodologies, and a visual representation of the general workflow.
The Weinreb-Nahm ketone synthesis, first reported in 1981, addresses a fundamental challenge in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.[1] Traditional methods often lead to the formation of tertiary alcohols as byproducts. The Weinreb synthesis cleverly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides). These amides react with organometallic reagents, such as Grignard and organolithium reagents, to form a stable, chelated tetrahedral intermediate.[2][3] This intermediate resists further nucleophilic attack and, upon aqueous workup, collapses to afford the desired ketone in high purity.[2][4]
This guide will delve into the quantitative aspects of this reaction, presenting a literature review of reported yields for the synthesis of ketones from Weinreb amides derived from esters, lactones, and other amides.
Data Presentation: A Comparative Analysis of Yields
The following tables summarize the reported yields for the Weinreb ketone synthesis with various substrates and organometallic reagents. The data has been compiled from a range of peer-reviewed publications and is intended to provide a comparative overview of the reaction's efficiency under different conditions.
Table 1: Weinreb Ketone Synthesis from Amide Substrates
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 85 |
| N-methoxy-N-methyl-4-cyanobenzamide | Phenylmagnesium bromide | 4-Cyanobenzophenone | 92 |
| N-methoxy-N-methyl-3-methoxybenzamide | 4-Methylphenylmagnesium bromide | 3-Methoxy-4'-methylbenzophenone | 95 |
| N-methoxy-N-methyl-2-thiophenecarboxamide | 4-Fluorophenylmagnesium bromide | (4-Fluorophenyl)(2-thienyl)methanone | 88 |
| N-methoxy-N-methyl-4-bromobenzamide | n-Butyllithium | 1-(4-Bromophenyl)pentan-1-one | 81 |
| 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | Phenyllithium | 1,3-Diphenylpropan-1-one | 74 |
| 4-Bromo-N-methoxy-N-methylbenzamide | 2-Thienyllithium | (4-Bromophenyl)(2-thienyl)methanone | 72 |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | 93 |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Ethylmagnesium bromide | 1-(Spiro[cyclopropane-1,9'-fluoren]-2-yl)propan-1-one | 85 |
| N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Isopropylmagnesium chloride | 2-Methyl-1-(spiro[cyclopropane-1,9'-fluoren]-2-yl)propan-1-one | 78 |
Yields are isolated yields as reported in the cited literature.[5][6][7]
Table 2: Weinreb Ketone Synthesis from Lactone Substrates
| Lactone Substrate | Organometallic Reagent | Product | Yield (%) |
| γ-Butyrolactone | Phenylmagnesium bromide | 4-Hydroxy-1-phenylbutan-1-one | 85 |
| γ-Butyrolactone | Ethylmagnesium bromide | 1-Hydroxyhexan-3-one | 82 |
| δ-Valerolactone | Phenylmagnesium bromide | 5-Hydroxy-1-phenylpentan-1-one | 88 |
| δ-Valerolactone | Isopropylmagnesium chloride | 5-Hydroxy-2-methylhexan-3-one | 78 |
| ε-Caprolactone | Phenylmagnesium bromide | 6-Hydroxy-1-phenylhexan-1-one | 90 |
Yields are for the one-pot conversion of the lactone to the corresponding ω-hydroxy ketone via a Weinreb amide intermediate.
Experimental Protocols
This section provides representative experimental procedures for the Weinreb ketone synthesis, offering a practical guide for researchers.
General Procedure for Weinreb Ketone Synthesis with a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether (Et2O) under an inert atmosphere (e.g., argon or nitrogen), the Grignard reagent (1.1-1.5 equiv) is added dropwise at a low temperature, typically between -78 °C and 0 °C. The reaction mixture is stirred at this temperature for a period of 1 to 4 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or 1 M hydrochloric acid (HCl) at the low temperature. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude ketone is then purified by flash column chromatography on silica gel to afford the final product.[8]
Detailed Protocol: Synthesis of an α-Siloxy Ketone using an Organolithium Reagent
The following protocol details the synthesis of an α-siloxy ketone from the corresponding Weinreb amide.[9]
An α-siloxy Weinreb amide (186 mg, 0.60 mmol, 1.0 mol equiv) was dissolved in dry tetrahydrofuran (5 mL, 0.12 M) in a flame-dried round-bottom flask under an argon atmosphere. The solution was cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (0.493 mL of a 1.34 M solution in hexanes, 0.66 mmol, 1.1 mol equiv) was added dropwise. The resulting solution was stirred at -78 °C for 2.5 hours.
The reaction was then quenched by the addition of saturated aqueous NH4Cl. The mixture was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in petroleum spirit) to yield the α-siloxy ketone as a colorless oil (153 mg, 83% yield).[9]
Mandatory Visualization
The following diagrams illustrate the key aspects of the Weinreb ketone synthesis.
Caption: General experimental workflow for the Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
Safety Operating Guide
Proper Disposal of 4-Cyano-N-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals
The proper disposal of 4-Cyano-N-methoxy-N-methylbenzamide is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of a cyano group and a benzamide structure, this compound should be handled as a hazardous chemical. Adherence to the following procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Hazard Information
While a detailed hazard profile for this compound is not available, compounds with similar functional groups may exhibit the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream.
1. Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and properly labeled waste container.
2. Waste Segregation and Containerization:
-
Solid Waste: Collect solid waste in a clearly labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle).
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".[1] Do not use abbreviations.
-
Include other relevant information such as the date, the principal investigator's name, and the laboratory location.
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.[1][2]
-
Ensure the container is kept securely closed except when adding waste.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Quantitative Data Summary
Since specific data for this compound is unavailable, the following table provides a conservative summary of potential hazards based on analogous compounds.
| Hazard Classification | Potential Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for 4-Cyano-N-methoxy-N-methylbenzamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Cyano-N-methoxy-N-methylbenzamide.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar compounds, this compound is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and dust.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | Prevents skin contact with the chemical.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[5][6] | Protects against inhalation of harmful dust or vapors.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated consumables, in a suitable, labeled, and sealed container.
-
-
Spills :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[4]
-
Ensure the area is well-ventilated.
-
-
Final Disposal :
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, seek medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9] |
Below is a diagram illustrating the workflow for safely handling and disposing of this compound.
References
- 1. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
